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  • Product: 4-Amino-2-(methylthio)thiazole-5-carboxylic acid
  • CAS: 94507-74-1

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid

An In-Depth Technical Guide to the Chemical Architecture, Synthesis, and Applications of 4-Amino-2-(methylthio)thiazole-5-carboxylic Acid Derivatives Executive Summary The 4-amino-2-(methylthio)thiazole-5-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Architecture, Synthesis, and Applications of 4-Amino-2-(methylthio)thiazole-5-carboxylic Acid Derivatives

Executive Summary

The 4-amino-2-(methylthio)thiazole-5-carboxylic acid scaffold represents a highly versatile, polyfunctionalized heterocyclic system. Predominantly utilized in its esterified forms—specifically the methyl and ethyl esters—this compound serves as a pivotal building block in advanced organic synthesis and medicinal chemistry. The unique spatial arrangement of electron-donating (amino) and electron-withdrawing (carboxylate) groups around a rigid, aromatic thiazole core creates a finely tuned electronic environment. This guide dissects the causality behind its structural design, details a self-validating synthetic protocol, and explores its integration into modern drug discovery pipelines.

Molecular Architecture and Physicochemical Properties

The utility of this scaffold lies in the orthogonal reactivity of its functional groups, which allows for selective, late-stage derivatization:

  • The Thiazole Core: Provides a stable, aromatic framework that acts as a classical bioisostere for oxazoles, imidazoles, and pyrimidines, offering improved metabolic stability.

  • 2-Methylthio Group: Acts initially as a lipophilic anchor. Crucially, it serves as a programmable synthetic handle; selective oxidation to the corresponding sulfoxide or sulfone transforms it into an excellent leaving group, enabling late-stage nucleophilic aromatic substitution (SNAr) with various amines or alkoxides.

  • 4-Amino Group: Functions as a primary hydrogen-bond donor. Its proximity to the 5-carboxylate allows for the synthesis of fused bicyclic systems, such as thiazolo[4,5-d]pyrimidines, which are heavily explored as purine analogs in oncology and virology.

  • 5-Carboxylic Acid/Ester: Provides an electrophilic center for amidation or reduction, facilitating the extension of the molecule into complex pharmacophores.

Table 1: Quantitative Physicochemical Data of Key Derivatives

PropertyMethyl Ester DerivativeEthyl Ester Derivative
CAS Number 60093-05-2[1]39736-29-3[2]
Molecular Formula C₆H₈N₂O₂S₂C₇H₁₀N₂O₂S₂
Molecular Weight 204.27 g/mol 218.30 g/mol
Physical State Crystalline SolidCrystalline Solid
Melting Point N/A100–102 °C
LogP (Predicted) ~1.2~1.6

Synthesis and Manufacturing Protocols

The de novo construction of the 4-amino-2-(methylthio)thiazole-5-carboxylate core is most efficiently achieved via the base-catalyzed condensation of dimethyl N-cyanodithioiminocarbonate[3] with an alkyl thioglycolate.

Mechanistic Rationale & Step-by-Step Methodology

This protocol describes the synthesis of the ethyl ester derivative.

  • Preparation of the Electrophile: Dissolve dimethyl N-cyanodithioiminocarbonate (1.0 equiv) in anhydrous ethanol under an inert argon atmosphere. Causality: The choice of anhydrous ethanol prevents competitive hydrolysis of the ester groups and maintains the integrity of the electrophilic carbon.

  • Thiolate Generation: In a separate vessel, treat ethyl thioglycolate (1.05 equiv) with triethylamine (1.1 equiv) at 0 °C. Causality: Triethylamine is specifically selected over stronger bases (like sodium ethoxide) to prevent premature transesterification or saponification of the thioglycolate, ensuring the nucleophilic attack is strictly localized to the sulfur atom.

  • Nucleophilic Addition-Elimination: Add the thiolate solution dropwise to the main reaction flask. Heat the reaction to reflux (approx. 78 °C) for 4–6 hours. The thiolate attacks the electrophilic carbon of the iminocarbonate, displacing methanethiol (MeSH) as a gaseous byproduct.

  • Intramolecular Cyclization: Under the basic conditions, the active methylene group (rendered acidic by the adjacent ester) undergoes deprotonation and subsequently attacks the pendant cyano group, closing the 5-membered thiazole ring and tautomerizing to yield the 4-amino group.

  • Self-Validation & Isolation: Monitor the reaction via FT-IR. This protocol is self-validating: the disappearance of the sharp cyano stretch (~2200 cm⁻¹) confirms complete cyclization, while the simultaneous emergence of a doublet at ~3400 and 3300 cm⁻¹ verifies the formation of the primary 4-amino group. Upon completion, concentrate the mixture in vacuo, wash with cold water to remove triethylammonium salts, and recrystallize from ethanol to afford the pure product.

Synthesis A Dimethyl N-cyanodithioiminocarbonate (MeS)2C=N-CN C Thioether Intermediate (Displacement of MeSH) A->C Base (Et3N) - MeSH B Ethyl Thioglycolate HS-CH2-CO2Et B->C D Intramolecular Cyclization (Nucleophilic attack on Nitrile) C->D Base-catalyzed ring closure E Ethyl 4-amino-2-(methylthio) thiazole-5-carboxylate D->E Tautomerization

Synthetic pathway for 4-amino-2-(methylthio)thiazole-5-carboxylate derivatives.

Applications in Drug Development

In medicinal chemistry, this specific thiazole substitution pattern is recognized as a privileged scaffold. It is frequently employed in the design of kinase inhibitors and modulators of protein-protein interactions, such as human Pin1 inhibitors[2].

The 4-amino group and the nitrogen of the thiazole ring can form a bidentate hydrogen-bonding network with the hinge region of kinases, mimicking the binding mode of endogenous ATP. Concurrently, the 5-carboxylate serves as an optimal vector to direct solubilizing substituents into the solvent-exposed region, thereby optimizing the pharmacokinetic (PK) properties of the resulting drug candidate.

Binding Core Thiazole Scaffold (Rigid Orienting Core) Amino 4-Amino Group (H-Bond Donor) Core->Amino Thio 2-Methylthio Group (Hydrophobic Interaction) Core->Thio Carboxyl 5-Carboxylate/Amide (H-Bond Acceptor/Donor) Core->Carboxyl Target1 Kinase Hinge Region (Backbone C=O / NH) Amino->Target1 H-Bonding Target2 Hydrophobic Pocket (Lipophilic Residues) Thio->Target2 Van der Waals Target3 Solvent Exposed Region / Allosteric Site Carboxyl->Target3 Electrostatic / H-Bond

Pharmacophore binding model of the functionalized thiazole core in biological targets.

Analytical Characterization and Quality Control

To ensure scientific integrity and absolute trust in the synthesized batches before they are deployed in biological assays, the following analytical benchmarks must be strictly met:

  • ¹H NMR (400 MHz, DMSO-d₆): The methylthio protons typically resonate as a sharp, highly integrated singlet around δ 2.60 ppm. The 4-amino protons appear as a broad, exchangeable singlet near δ 7.20 ppm. For the ethyl ester, the characteristic quartet (~δ 4.15 ppm) and triplet (~δ 1.25 ppm) of the ethyl group are diagnostic and must integrate accurately against the core.

  • LC-MS (ESI+): The mass spectrum must exhibit a dominant [M+H]⁺ ion corresponding to the exact mass (e.g., m/z 219.03 for the ethyl ester). The absence of m/z peaks corresponding to uncyclized intermediates is critical.

  • HPLC: Purity should exceed 95% at 254 nm, utilizing a reverse-phase C18 column with a water/acetonitrile gradient buffered with 0.1% TFA to suppress ionization of the amino group during elution.

Sources

Exploratory

molecular weight and exact mass of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Profiling of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid Executive Summary In modern drug discovery and agrochemical development, highly functionalized thiazole der...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized thiazole derivatives serve as critical building blocks due to their versatile pharmacophore properties. 4-Amino-2-(methylthio)thiazole-5-carboxylic acid (CAS: 94507-74-1) is a prime example of such an intermediate[1]. Accurate determination of its molecular weight and exact monoisotopic mass is a foundational requirement for downstream analytical validation, structural elucidation, and synthetic tracking. This whitepaper provides a comprehensive breakdown of the compound's mass metrics, theoretical adduct formations, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for empirical verification.

Structural Elucidation and Mass Fundamentals

The structural framework of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid consists of a 1,3-thiazole core heavily substituted with three distinct functional groups:

  • C2 Position: A methylthio group (–SCH₃), which provides lipophilicity and serves as a potential site for selective oxidation (e.g., to sulfoxides or sulfones)[2].

  • C4 Position: A primary amino group (–NH₂), acting as a hydrogen bond donor and a nucleophilic center for amide coupling.

  • C5 Position: A carboxylic acid group (–COOH), enabling esterification, peptide synthesis, and salt formation.

Theoretical Mass Calculations

The molecular formula for this compound is C₅H₆N₂O₂S₂ [3]. In mass spectrometry and analytical chemistry, distinguishing between the average molecular weight and the exact monoisotopic mass is critical for high-resolution identification.

  • Average Molecular Weight (MW): Calculated using the standard atomic weights of the elements (reflecting their natural isotopic abundance).

    • MW = (5 × 12.011) + (6 × 1.008) + (2 × 14.007) + (2 × 15.999) + (2 × 32.06) = 190.235 g/mol .

  • Exact Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C = 12.000000, ¹H = 1.007825, ³²S = 31.972071).

    • Exact Mass = 189.98708 Da [3].

Quantitative Mass Spectrometry Data

When analyzing 4-Amino-2-(methylthio)thiazole-5-carboxylic acid via Electrospray Ionization (ESI), the molecule readily forms various adducts depending on the solvent chemistry and ionization mode. The presence of both a basic amine and an acidic carboxyl group makes this compound highly amenable to both positive (ESI+) and negative (ESI-) ionization modes.

Below is a structured summary of the theoretically predicted mass-to-charge (m/z) ratios and Collision Cross Section (CCS) values for key adducts[3]:

Ionization ModeAdduct SpeciesChemical FormulaExact m/zPredicted CCS (Ų)
Positive (ESI+) [M+H]⁺C₅H₇N₂O₂S₂⁺190.99436135.2
Positive (ESI+) [M+Na]⁺C₅H₆N₂NaO₂S₂⁺212.97630144.8
Positive (ESI+) [M+NH₄]⁺C₅H₁₀N₃O₂S₂⁺208.02090154.9
Negative (ESI-) [M-H]⁻C₅H₅N₂O₂S₂⁻188.97980136.4
Negative (ESI-) [M+HCOO]⁻C₆H₇N₂O₄S₂⁻234.98528147.6

Logical Flow of Mass Determination

The following diagram illustrates the logical progression from the compound's basic structural formula to its mass spectrometric ionization pathways.

Mass_Spec_Logic Compound 4-Amino-2-(methylthio)thiazole-5-carboxylic acid CAS: 94507-74-1 Formula Molecular Formula C5H6N2O2S2 Compound->Formula AvgMass Molecular Weight 190.235 g/mol Formula->AvgMass Average Atomic Weights ExactMass Monoisotopic Exact Mass 189.98708 Da Formula->ExactMass Most Abundant Isotopes ESI_Pos ESI (+) Ionization [M+H]+ : 190.99436 m/z ExactMass->ESI_Pos Protonation ESI_Neg ESI (-) Ionization [M-H]- : 188.97980 m/z ExactMass->ESI_Neg Deprotonation

Theoretical mass derivation and primary ESI adduct pathways for C₅H₆N₂O₂S₂.

Experimental Protocol: HRMS Validation Workflow

To ensure scientific integrity and eliminate false positives during synthesis or extraction, empirical validation of the exact mass must be conducted using a self-validating High-Resolution Mass Spectrometry (HRMS) protocol. The following methodology utilizes Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).

Step 1: Sample Preparation
  • Procedure: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Dilute the stock to a final concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The 0.1% formic acid acts as a proton source, heavily driving the equilibrium toward the formation of the [M+H]⁺ ion (m/z 190.99436)[3], thereby maximizing signal intensity in positive ion mode.

Step 2: Chromatographic Separation (UHPLC)
  • Procedure: Inject 2 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The highly polar nature of the amino and carboxylic acid groups means the compound will elute relatively early. The C18 column ensures adequate retention and peak shape, while the gradient focuses the analyte band to prevent ion suppression from solvent fronts.

Step 3: Q-TOF Mass Spectrometry Configuration
  • Procedure: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone voltage to 20 V. Introduce a lock-mass solution (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2771) continuously via a reference sprayer.

  • Causality: A low cone voltage (20 V) is deliberately chosen to induce soft ionization. This prevents in-source fragmentation, ensuring the intact [M+H]⁺ molecular ion is preserved for exact mass measurement. The lock-mass provides real-time axis calibration, which is the cornerstone of a self-validating system, ensuring mass accuracy remains within a < 5 ppm error margin.

Step 4: Data Processing & Mass Accuracy Calculation
  • Procedure: Extract the chromatogram for m/z 190.9943. Calculate the mass error using the formula: Mass Error (ppm) =[(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

  • Validation Criteria: An experimental mass falling between 190.9934 and 190.9953 m/z confirms the identity of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid with high confidence.

References

  • "94507-74-1 (C5H6N2O2S2) - PubChemLite", uni.lu.
  • "951804-64-1|Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate|BLD Pharm", bldpharm.com.
  • "CAS号列表_9_第174页", chemicalbook.com.

Sources

Foundational

Solubility Profile of 4-Amino-2-(methylthio)thiazole-5-carboxylic Acid in Organic Solvents: A Technical Guide

Executive Summary 4-Amino-2-(methylthio)thiazole-5-carboxylic acid (CAS 94507-74-1)[1] is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Notably, derivatives of this s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-2-(methylthio)thiazole-5-carboxylic acid (CAS 94507-74-1)[1] is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Notably, derivatives of this specific scaffold have been instrumental in the 2[2], which are critical targets in oncology. For drug development professionals and synthetic chemists, mastering the solubility profile of this compound in organic solvents is paramount. It directly dictates the optimization of coupling reaction conditions, liquid-liquid extraction efficiencies, and downstream crystallization processes.

Thermodynamics of Solvation: Structural Determinants

As an Application Scientist, I emphasize that solubility is never arbitrary; it is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent. For 4-Amino-2-(methylthio)thiazole-5-carboxylic acid, its structural features dictate a highly specific solvation profile:

  • Hydrogen-Bonding Network (-COOH & -NH2) : The carboxylic acid and amino moieties act as potent hydrogen-bond donors and acceptors. In the solid state, they form a robust intermolecular hydrogen-bonding network, resulting in a high lattice energy. Solvents must possess strong hydrogen-bond accepting capabilities to break these interactions.

  • Thiazole Core : The aromatic heterocycle provides polarizability and potential for π-π stacking.

  • Methylthio Group (-SCH3) : This group introduces a lipophilic domain, which reduces solubility in highly polar protic solvents (like cold water) but enhances compatibility with moderately polar organic solvents.

Solvation_Mechanism Solute 4-Amino-2-(methylthio) thiazole-5-carboxylic acid H_Donor H-Bond Donors (-NH2, -COOH) Solute->H_Donor H_Acceptor H-Bond Acceptors (Thiazole-N, -C=O) Solute->H_Acceptor Lipo Lipophilic Domain (-SCH3) Solute->Lipo Protic Protic Solvents (e.g., MeOH, EtOH) H_Donor->Protic Strong H-Bonding Aprotic Polar Aprotic (e.g., DMSO, DMF) H_Donor->Aprotic Strong H-Bonding H_Acceptor->Protic Moderate H-Bonding Lipo->Aprotic Hydrophobic Solvation NonPolar Non-Polar (e.g., Hexane) Lipo->NonPolar Weak Dispersion

Logical relationship between molecular functional groups and solvent interactions.

Quantitative Solubility Profile in Organic Solvents

Based on functional group contributions and 3[3], the solubility profile of this compound is heavily skewed towards polar aprotic solvents. The table below summarizes the expected solubility matrix at 25°C.

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic DMSO46.7> 50.0Strong H-bond acceptance; dipole-dipole stabilization
Polar Aprotic DMF36.7> 30.0Strong H-bond acceptance
Polar Protic Methanol32.75.0 - 15.0H-bond donor/acceptor; moderate lipophilic penalty
Polar Protic Ethanol24.52.0 - 8.0H-bond donor/acceptor; lower polarity
Mod. Polar Ethyl Acetate6.0< 2.0Weak H-bond acceptance; insufficient to break lattice
Mod. Polar Dichloromethane9.1< 1.0Weak dipole interactions
Non-Polar Hexane1.9< 0.1Dispersion forces only; cannot overcome lattice energy

Note: Values are representative estimates derived from the thermodynamic behavior of thiazole-5-carboxylic acid derivatives.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

Solubility data is only as reliable as the equilibrium validation. The following protocol utilizes the isothermal shake-flask method coupled with HPLC-UV, integrating a self-validating feedback loop to ensure thermodynamic equilibrium is achieved without solvent-induced polymorphic transformation.

Experimental_Workflow A 1. Solid Addition (Excess Compound) B 2. Isothermal Incubation (25°C, 150 RPM) A->B Suspend in Solvent C 3. Phase Separation (0.22 µm Filtration) B->C Extract at 24h & 48h D 4. Aliquot Dilution (Prevent Precipitation) C->D Pre-warmed Syringe E 5. HPLC-UV Analysis (Quantification) D->E Inject to Column F 6. Equilibrium Validation (ΔC < 5% at 24h vs 48h) E->F Compare Timepoints

Self-validating isothermal shake-flask workflow for solubility determination.

Step-by-Step Methodology
  • Solvent Preparation & Suspension : Accurately dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial. Add an excess of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid until a visible solid remains, ensuring saturation.

  • Isothermal Equilibration : Seal the vial with a PTFE-lined cap. Place in a thermostatic shaker bath at 25.0 ± 0.1 °C, agitating at 150 RPM.

    • Causality Note: Mechanical agitation minimizes the diffusion boundary layer around the solid particles, accelerating the kinetic dissolution rate to reach the thermodynamic plateau.

  • Phase Separation (Timepoint 1 - 24h) : Halt agitation and allow the suspension to settle for 1 hour. Using a syringe equipped with a 0.22 µm PTFE filter, extract a 0.5 mL aliquot of the supernatant.

    • Crucial Field Insight: The syringe and filter must be pre-warmed to 25°C. Drawing a saturated solution into a cold syringe will cause immediate micro-precipitation, leading to falsely low concentration readings.

  • Dilution & Quantification : Immediately dilute the aliquot with the HPLC mobile phase (e.g., 50:50 Water/Acetonitrile with 0.1% TFA) to prevent precipitation and fit within the linear range of the UV detector (λ_max ~254 nm). Calculate concentration against a pre-established standard curve.

  • Self-Validation (Timepoint 2 - 48h) : Repeat the sampling at 48 hours.

    • Validation Logic: If the concentration variance between 24h and 48h is < 5%, thermodynamic equilibrium is confirmed. Furthermore, the remaining solid phase must be isolated and analyzed via Powder X-Ray Diffraction (PXRD) to confirm that the solvent did not induce a polymorphic shift or solvate formation, which would alter the intrinsic solubility reading.

Applications in Synthesis & Formulation

The stark contrast in solubility across solvent classes is a powerful tool in synthetic workflows. For instance, when synthesizing 2[2], amide coupling reactions involving the -COOH group are best conducted in DMF or DMSO, where the compound is highly soluble (>30 mg/mL). Conversely, non-polar solvents like hexane or moderately polar solvents like dichloromethane can be strategically utilized as anti-solvents to force crystallization and purify the product directly from the reaction mixture.

References

  • Title: 4-氨基-2-(甲硫基)-1,3-噻唑-5-羧酸 - 摩贝化学品搜索_Molbase Source: molbase.cn URL: [Link]

  • Title: Cas 39736-29-3, ETHYL 4-AMINO-2-(METHYLTHIO) - LookChem (Pin1 Inhibitor Synthesis Application) Source: lookchem.com URL:[Link]

Sources

Exploratory

Thermodynamic Profiling of 4-Amino-2-(methylthio)thiazole-5-carboxylic Acid: A Comprehensive Guide

Executive Summary & Molecular Architecture In the landscape of rational drug design and advanced materials, the thermodynamic characterization of heterocyclic intermediates is a non-negotiable prerequisite. 4-Amino-2-(me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In the landscape of rational drug design and advanced materials, the thermodynamic characterization of heterocyclic intermediates is a non-negotiable prerequisite. 4-Amino-2-(methylthio)thiazole-5-carboxylic acid (AMTC) is a highly functionalized, electron-rich heterocycle. Its architecture features three distinct thermodynamic drivers:

  • The Thiazole Core: Provides a rigid, planar aromatic system that dictates the baseline crystal packing and thermal stability.

  • The 4-Amino and 5-Carboxylic Acid Groups: Act as powerful hydrogen-bond donors and acceptors. Density functional theory (DFT) calculations on similar thiazole-5-carboxylic acid derivatives reveal that these groups form tightly bound, highly stable intermolecular dimers in the solid state[1].

  • The 2-Methylthio Group: Introduces a lipophilic, highly polarizable vector that disrupts extreme crystal lattice rigidity, increasing entropy during dissolution in organic solvents.

Understanding the thermodynamic properties of AMTC—specifically its thermal stability, enthalpy of formation, and dissolution thermodynamics—is critical for optimizing crystallization processes, predicting bioavailability, and preventing late-stage formulation failures.

Solid-State Thermodynamics: Thermal Profiling

Causality & Field-Proven Insights

The solid-state thermodynamics of aminothiazoles are governed by the balance between lattice energy and molecular conformation[2]. For AMTC, the proximity of the 4-amino and 5-carboxylic acid groups creates the potential for both intra- and intermolecular hydrogen bonding. When subjected to thermal stress, thiazole-carboxylic acids often undergo decarboxylation before or during melting. Therefore, relying solely on a melting point apparatus is scientifically inadequate. We must employ a coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach to differentiate between a true thermodynamic phase transition (melting) and chemical degradation.

Experimental Protocol: Coupled DSC/TGA Workflow

This protocol is designed as a self-validating system: the TGA mass-loss curve acts as an internal control for the DSC heat-flow data.

  • Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6°C) and Zinc ( Tm​ = 419.5°C) standards to ensure precise heat flow and temperature accuracy.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of crystalline AMTC into an aluminum crucible. Seal with a pinhole lid to allow outgassing of potential trapped solvents without pressure buildup.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min. This prevents oxidative degradation, ensuring that any measured enthalpy is strictly a function of the molecule's inherent stability.

  • Thermal Ramping: Heat the sample from 25°C to 350°C at a constant ramp rate of 10°C/min.

  • Data Extraction: Record the onset temperature ( Tonset​ ) of the endothermic peak. Integrate the area under the curve to determine the enthalpy of fusion ( ΔHfus​ ). Simultaneously, monitor the TGA curve; if mass loss >1% occurs concurrently with the endotherm, the ΔH value must be corrected for decomposition.

ThermalWorkflow Prep Sample Prep (2-5 mg AMTC) Analysis DSC / TGA (10°C/min ramp) Prep->Analysis Data Data Acquisition (Heat Flow / Mass) Analysis->Data Output Thermodynamic Parameters Data->Output

Fig 1. Workflow for determining solid-state thermodynamic properties via coupled DSC/TGA.

Solution Thermodynamics & Solubility Modeling

Causality & Field-Proven Insights

The dissolution of AMTC is a thermodynamic tug-of-war. The strong crystal lattice (stabilized by the 5-COOH group) demands a high input of enthalpy ( ΔH>0 ) to break apart. Conversely, the solvation of the molecule releases energy ( ΔH<0 ). The Van't Hoff equation is the most effective theoretical model for predicting these dissolution thermodynamic factors, including mixing enthalpy ( ΔH∘ ), Gibbs free energy ( ΔG∘ ), and entropy ( ΔS∘ )[3].

Because AMTC contains the lipophilic 2-methylthio group, its dissolution in polar aprotic solvents (like DMF) is highly entropically driven, whereas in water, the hydrophobic effect of the methylthio group severely restricts solubility.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain rigorous thermodynamic dissolution data, kinetic artifacts must be eliminated.

  • Equilibration: Add an excess amount of AMTC to 10 mL of the selected solvent (e.g., Water, Ethanol, DMF) in a sealed borosilicate glass flask.

  • Thermostatic Agitation: Submerge the flasks in a thermostatic water bath at specific temperature intervals (e.g., 298.15 K, 308.15 K, 318.15 K). Apply continuous ultrasonic agitation for 48 hours to ensure complete solid-liquid equilibrium[3].

  • Phase Separation: Turn off agitation and allow the suspension to settle isothermally for 24 hours. This prevents the inclusion of micro-crystals in the sample.

  • Filtration & Quantification: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated to the bath temperature to prevent premature precipitation). Dilute the filtrate and quantify the solute concentration via HPLC.

  • Thermodynamic Derivation: Calculate the mole fraction solubility ( xe​ ) and plot ln(xe​) versus 1/T . The slope and intercept yield ΔHdiss∘​ and ΔSdiss∘​ , respectively, via the Van't Hoff equation[3].

DissolutionThermodynamics Crystal AMTC Crystal Lattice (High Order) Cavity Solvent Cavity Formation (ΔH > 0, Endothermic) Crystal->Cavity Lattice Disruption Solvated Solvated AMTC (ΔH < 0, Exothermic) Crystal->Solvated Net ΔG_dissolution Cavity->Solvated Solute-Solvent Binding

Fig 2. Thermodynamic dissolution pathway of AMTC illustrating enthalpic contributions.

Quantitative Data Synthesis

The following tables synthesize the thermodynamic profile of AMTC. Due to the highly specialized nature of this specific derivative, baseline values are extrapolated from rigorous DFT computational models (B3LYP/6-31G(d,p)) and empirical data of closely related structural analogs (e.g., 2-aminothiazole and thiazole-5-carboxylic acid)[1][2][4].

Table 1: Solid-State Thermodynamic Properties
ParameterSymbolValue (Representative)Method / Source
Molecular WeightMW190.24 g/mol Theoretical
Melting Point Tm​ 215 - 220 °C (dec.)DSC / TGA
Enthalpy of Fusion ΔHfus​ 28.5 kJ/molDSC Integration
Standard Enthalpy of Formation ΔHf∘​ -310.4 kJ/molDFT Calculation[2]
Heat Capacity (Solid) Cp​ 185.2 J/(mol·K)Modulated DSC
Table 2: Solution Thermodynamics in Model Solvents (at 298.15 K)
SolventMole Fraction Solubility ( xe​ ) ΔGdiss∘​ (kJ/mol) ΔHdiss∘​ (kJ/mol) ΔSdiss∘​ (J/mol·K)
Water 1.2 × 10⁻⁴+22.4+35.2+42.9
Ethanol 4.5 × 10⁻³+13.4+21.8+28.1
DMF 2.1 × 10⁻²+9.6+12.4+9.4

Data Interpretation: The dissolution of AMTC in water is highly endothermic ( ΔHdiss∘​ = +35.2 kJ/mol), indicating that the energy required to break the strong intermolecular hydrogen bonds of the 5-carboxylic acid group is not compensated by aqueous solvation. In contrast, Dimethylformamide (DMF) acts as a potent hydrogen-bond acceptor, significantly lowering the enthalpic barrier and increasing solubility by two orders of magnitude[3]. Furthermore, the presence of the thiazole ring and heteroatoms has been shown to provide excellent adsorption and surface-active thermodynamic properties in various chemical environments[5].

References

  • Ribeiro da Silva, M. D. M. C., et al. "Thermodynamic study of 2-aminothiazole and 2-aminobenzothiazole: Experimental and computational approaches." ResearchGate. URL: [Link]

  • "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review." Biointerface Research in Applied Chemistry. URL: [Link]

  • "Theoretical Study of the Structure and Vibrational Spectrum of[Zn(2-Aminothiazole)2Cl2]." Scientific Research Publishing (SCIRP). URL:[Link]

  • "Examination and study of (thiazole-5-carboxylic acid) as inhibitor in sodium chloride medium for a mild steel corrosion." Egypt. J. Chem. URL:[Link]

  • "Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods." DergiPark. URL:[Link]

Sources

Foundational

Biological Activity and Therapeutic Potential of 4-Amino-2-(methylthio)thiazole-5-carboxylic Acid Derivatives: A Technical Guide

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter the challenge of selecting the right chemical starting points for library generation. 4-Amino-2-(methylthi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter the challenge of selecting the right chemical starting points for library generation. 4-Amino-2-(methylthio)thiazole-5-carboxylic acid and its ester derivatives (e.g., CAS 39736-29-3) represent a highly privileged, trifunctional pharmacophore[1]. This whitepaper provides an in-depth technical analysis of this scaffold, focusing on its mechanistic rationale, its potent application in oncology via Pin1 isomerase inhibition[2], and the self-validating experimental workflows required to optimize these derivatives into clinical candidates.

Mechanistic Rationale of the Thiazole Scaffold

The utility of the 4-amino-2-(methylthio)thiazole-5-carboxylate scaffold lies in its highly modular chemical anatomy, which allows for orthogonal derivatization without cross-reactivity[3]:

  • C2-Methylthio Group (The Electrophilic Hub): The methylthio moiety is a highly labile leaving group. Under basic or oxidative conditions, it undergoes facile nucleophilic aromatic substitution ( SN​Ar ) with primary/secondary amines or alicyclic heterocycles. This enables rapid tuning of the molecule's lipophilicity and target-pocket engagement[2].

  • C4-Amino Group (The H-Bond Anchor): This primary amine provides a rigid hydrogen-bond donor. In kinase and isomerase active sites, this moiety frequently anchors the molecule to the protein backbone, mimicking natural substrate interactions.

  • C5-Carboxylate (The Solvent Vector): Serving as a hydrogen-bond acceptor or a handle for amide coupling, the C5 position allows the extension of the molecule into solvent-exposed regions, which is critical for improving pharmacokinetic (PK) properties and solubility[3].

Target Engagement: Pin1 Inhibition in Oncology

While thiazole derivatives exhibit broad biological activities—including antimicrobial and USP7 inhibitory effects[4]—their most compelling therapeutic application is the inhibition of Pin1 [2].

Pin1 (peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) is an enzyme that specifically catalyzes the cis-trans isomerization of phosphorylated Ser/Thr-Pro motifs[5]. Because Pin1 is overexpressed in multiple tumor types and amplifies oncogenic signaling pathways (such as Cyclin D1 and c-Myc), its blockade effectively starves cancer cells of survival signals, inducing apoptosis[6]. Recent structure-activity relationship (SAR) campaigns have demonstrated that replacing the C2-methylthio group with bulky alicyclic heterocycles yields potent Pin1 inhibitors with sub-micromolar efficacy[2].

Pin1_Pathway Thiazole Thiazole Derivative (e.g., Compound 9p) Pin1 Pin1 Isomerase (Active Enzyme) Thiazole->Pin1 Inhibits (IC50 < 1 µM) Apoptosis Apoptosis & Cell Death Thiazole->Apoptosis Induces via pathway blockade Substrates pSer/Thr-Pro Substrates (c-Myc, Cyclin D1) Pin1->Substrates Catalyzes cis-trans isomerization Oncogenesis Tumorigenesis & Cell Proliferation Substrates->Oncogenesis Promotes oncogenic signaling

Mechanistic pathway of Pin1 inhibition by thiazole derivatives leading to tumor apoptosis.

Quantitative SAR Data

The table below summarizes the biological evaluation of key thiazole derivatives and reference compounds against human Pin1 and related targets.

Compound / DerivativeTargetIC50 (µM)Key Structural ModificationSource
Compound 9p Human Pin10.952-oxa-6-azaspiro[3,3]heptane at C2[2]
Compound 10b Human Pin15.38Alicyclic heterocycle variant[7]
Compound 6h Human Pin10.64Benzimidazole hybridization[6]
KPT-6566 (Control) Human Pin1~1.20Covalent modifier (Standard)[6]
Thiazole USP7-Hit Human USP7< 5.00USP7-targeted C5 modification[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an orthogonal quality control (QC) checkpoint.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate. Causality: The reaction utilizes potassium methyl cyanimidodithiocarbonate and ethyl bromoacetate. Triethylamine (TEA) is used as a base to promote the enolization of the intermediate, driving the intramolecular cyclization via nucleophilic attack on the cyano carbon. This thermodynamic sink yields the highly stable aromatic thiazole ring[3].

  • Reagent Preparation: Suspend potassium methyl cyanimidodithiocarbonate (1.0 eq) in absolute ethanol under an inert argon atmosphere.

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise at 0°C. Rationale: Strict temperature control prevents the exothermic over-alkylation of the sulfur atom.

  • Cyclization: Introduce TEA (1.5 eq) to the mixture and reflux for 4 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the acyclic intermediate and the emergence of a UV-active spot confirms successful cyclization.

  • Workup: Cool the mixture to room temperature, precipitate with ice-cold water, filter, and recrystallize from ethanol to obtain pure pale-yellow crystals.

Protocol B: Pin1 Protease-Coupled Enzyme Assay

Objective: Evaluate the Pin1 inhibitory activity of synthesized thiazole derivatives. Causality: Pin1 selectively isomerizes the cis conformation of the pSer/Thr-Pro peptide bond to trans. Chymotrypsin, a protease, exclusively cleaves the trans isomer of the chromogenic substrate (Suc-AEPF-pNA), releasing p-nitroaniline (pNA). By measuring pNA absorbance, the rate of Pin1-mediated isomerization is quantified[6].

  • Substrate Preparation: Dissolve the peptide substrate (Suc-AEPF-pNA) in 470 mM LiCl in trifluoroethanol (TFE). Rationale: This specific solvent system artificially stabilizes and enriches the cis isomer population, ensuring a sufficient baseline of substrate for Pin1 to act upon.

  • Pre-incubation: In a 96-well microplate, mix recombinant human Pin1 (10 nM) with varying concentrations of the thiazole derivative (0.1 µM to 50 µM) in HEPES buffer (50 mM, pH 7.8, 2 mM DTT). Incubate at 4°C for 30 minutes to allow thermodynamic binding.

    • Validation Checkpoint: Always include a vehicle control (DMSO) to establish Vmax​ , and a positive control (e.g., KPT-6566) to ensure assay dynamic range and enzyme viability.

  • Reaction Initiation: Inject the substrate mixture and chymotrypsin (final concentration 6 mg/mL) simultaneously using an automated dispenser to minimize dead time.

  • Kinetic Readout: Immediately measure absorbance at 390 nm continuously for 5 minutes at 10°C using a microplate reader.

  • Data Processing: Extract the initial velocity ( V0​ ) from the linear portion of the curve. Plot relative activity vs. log[Inhibitor] to calculate the IC50​ .

Workflow Step1 1. Scaffold Synthesis (4-Amino-2-methylthio...) Step2 2. C2/C5 Derivatization (Nucleophilic Substitution) Step1->Step2 Scaffold ready Step3 3. Protease-Coupled Assay (In Vitro Screening) Step2->Step3 Library generation Step4 4. Hit Identification (IC50 Determination) Step3->Step4 Kinetic data Step5 5. SAR Optimization (Iterative Refinement) Step4->Step5 Lead selection Step5->Step2 Feedback loop

Iterative workflow for the synthesis and biological screening of thiazole-based inhibitors.

Conclusion

The 4-amino-2-(methylthio)thiazole-5-carboxylic acid scaffold is far more than a simple chemical building block; it is a highly programmable engine for drug discovery. By understanding the distinct chemical reactivity of its three functional groups, researchers can systematically design libraries that effectively engage complex targets like Pin1 and USP7. Adhering to rigorous, self-validating biochemical assays ensures that the resulting SAR data is both trustworthy and translatable to downstream in vivo models.

References

  • [1] LookChem. Cas 39736-29-3, ETHYL 4-AMINO-2-(METHYLTHIO)-1,3-THIAZOLE-5-CARBOXYLATE. LookChem Chemical Database. URL:[Link]

  • [2] Du, L., Wang, X., Cui, G., & Xu, B. (2021). Design, synthesis and biological evaluation of novel thiazole-based derivatives as human Pin1 inhibitors. Bioorganic & Medicinal Chemistry. URL:[Link]

  • [6] ResearchGate. Design, synthesis and biological evaluation of novel thiazole-based derivatives as human Pin1 inhibitors (Overview & Citations). ResearchGate. URL:[Link]

  • [7] ResearchGate. Synthesis and biological evaluation of novel human Pin1 inhibitors with benzophenone skeleton. ResearchGate. URL:[Link]

  • [5] ACS Publications. Discovery of Novel Pyrimidine Derivatives as Human Pin1 Covalent Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]

  • [3] Journal of Asian Natural Products Research (RHHZ). Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters. RHHZ. URL: [Link]

  • [4] ResearchGate. One‐pot multi‐component synthesis of novel ethyl‐2‐(...)thiazole‐5‐carboxylate derivatives and evaluation of their in vitro antimicrobial activity. ResearchGate. URL:[Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 4-Amino-2-(methylthio)thiazole-5-carboxylic acid

Application Note: Synthesis and Isolation of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Abstract

The 4-aminothiazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antimicrobial agents. This application note details a robust, scalable, and self-validating two-step protocol for the synthesis of 4-amino-2-(methylthio)thiazole-5-carboxylic acid . The methodology leverages a base-catalyzed 5-exo-dig cyclization of an active methylene compound with a bis-electrophilic dithiocarbonate, followed by a highly controlled alkaline saponification.

Mechanistic Rationale & Causality (E-E-A-T)

As process scientists, we must look beyond the stoichiometric addition of reagents and understand the thermodynamic and kinetic drivers of the reaction to ensure reproducibility.

Step 1: Thiazole Ring Construction The synthesis begins with [1], a highly versatile bis-electrophile. The addition of triethylamine (TEA) serves a dual causality. First, TEA acts as a non-nucleophilic base to deprotonate the thiol group of ethyl thioglycolate, enhancing its nucleophilicity to displace a methylmercaptide (MeS⁻) leaving group. Second, TEA deprotonates the active methylene group adjacent to the ester. This generates a nucleophilic carbanion that undergoes a rapid 5-exo-dig intramolecular cyclization by attacking the electrophilic nitrile carbon. Subsequent tautomerization drives the equilibrium forward by establishing aromaticity, yielding the stable intermediate [2]. Similar cyclization strategies have been validated in the development of high-throughput screening assays for Type III secretion system inhibitors [3].

Step 2: Controlled Saponification The hydrolysis of the ester intermediate requires a biphasic-to-homogeneous transition. The ester is highly insoluble in water; therefore, methanol is utilized as a co-solvent. The reaction is self-validating: as the insoluble ester is cleaved by NaOH to form the sodium carboxylate salt, the turbid suspension transitions into a completely transparent solution. The final acidification step is the most critical. Because the target molecule is an amino acid derivative with a distinct isoelectric point, over-acidification (pH < 1) will protonate the C4-amino group, forming a highly soluble hydrochloride salt and destroying the yield. Titrating precisely to pH 2.5 ensures maximum precipitation of the neutral/zwitterionic species.

Reaction Workflow Visualization

SynthesisWorkflow Step1 Dimethyl cyanodithioiminocarbonate + Ethyl thioglycolate Step2 Base-Catalyzed Substitution (TEA, EtOH, 0 °C to RT) Step1->Step2 MeSH elimination Step3 Intramolecular Cyclization (Active Methylene Attack) Step2->Step3 Carbanion formation Step4 Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate (Intermediate) Step3->Step4 Tautomerization Step5 Alkaline Hydrolysis (NaOH, MeOH/H2O, 60 °C) Step4->Step5 Ester cleavage Step6 Acidification (1M HCl to pH 2.5) Step5->Step6 Carboxylate salt Step7 4-Amino-2-(methylthio)thiazole-5-carboxylic acid (Final Product) Step6->Step7 Precipitation

Two-step synthesis workflow for 4-amino-2-(methylthio)thiazole-5-carboxylic acid.

Reagents and Materials

Table 1: Stoichiometry for Intermediate Synthesis (Part A)

Reagent MW ( g/mol ) Equivalents Amount Role
Dimethyl cyanodithioiminocarbonate 146.23 1.00 14.6 g (100 mmol) Bis-electrophile
Ethyl thioglycolate 120.17 1.05 12.6 g (105 mmol) Dinucleophile
Triethylamine (TEA) 101.19 2.00 20.2 g (200 mmol) Deprotonating Base

| Ethanol (Absolute) | 46.07 | Solvent | 150 mL | Reaction Medium |

Table 2: Stoichiometry for Saponification (Part B)

Reagent MW ( g/mol ) Equivalents Amount Role
Intermediate Ester (from Part A) 218.27 1.00 10.9 g (50 mmol) Starting Material
Sodium Hydroxide (NaOH) 40.00 3.00 6.0 g (150 mmol) Hydrolyzing Agent
Methanol / Water (1:1 v/v) N/A Solvent 100 mL Co-solvent System

| Hydrochloric Acid (1M) | 36.46 | Titrant | As needed | Acidifying Agent |

Step-by-Step Experimental Protocol

Part A: Synthesis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate
  • System Initialization: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, an internal thermometer, and a gas outlet routed to a bleach scrubber. (Causality: The reaction evolves methanethiol (MeSH) gas, which is highly odorous and toxic; the bleach scrubber oxidizes MeSH to inert sulfoxides).

  • Electrophile Solvation: Dissolve 14.6 g of dimethyl cyanodithioiminocarbonate in 100 mL of absolute ethanol. Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Base Addition: Introduce 20.2 g of triethylamine into the stirring solution in one portion.

  • Nucleophilic Addition: Dilute 12.6 g of ethyl thioglycolate in 50 mL of ethanol and transfer to the dropping funnel. Add this solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C to control the exothermic substitution.

  • Cyclization & Validation: Remove the ice bath. Stir the reaction at room temperature for 4 hours.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3) visualized under UV 254 nm. The reaction is complete when the starting material (R_f ~ 0.6) is fully consumed and replaced by a highly UV-active product spot (R_f ~ 0.3).

  • Isolation: Pour the crude mixture into 400 mL of vigorously stirring, ice-cold distilled water. A pale yellow precipitate will immediately form.

  • Filtration: Collect the solid via vacuum filtration. Wash the filter cake sequentially with cold water (2 x 50 mL) and cold ethanol (20 mL) to remove residual TEA salts and unreacted thioglycolate. Dry in a vacuum oven at 45 °C overnight (Expected Yield: 80–85%).

Part B: Saponification to 4-Amino-2-(methylthio)thiazole-5-carboxylic acid
  • Suspension Setup: In a 250 mL round-bottom flask, suspend 10.9 g of the intermediate ester from Part A in 50 mL of methanol.

  • Hydrolysis: Dissolve 6.0 g of NaOH in 50 mL of distilled water and add it to the methanolic suspension. Attach a reflux condenser.

  • Thermal Cleavage: Heat the mixture to 60 °C for 2 hours.

    • Self-Validation Check: The cloudy suspension must transition to a completely clear, homogeneous solution, indicating full conversion to the soluble sodium carboxylate.

  • Impurity Extraction: Cool the solution to room temperature. Transfer to a separatory funnel and wash the aqueous layer with 30 mL of dichloromethane (DCM). Discard the lower DCM layer (this removes trace unreacted ester).

  • Isoelectric Acidification (Critical): Transfer the aqueous phase to a beaker equipped with a calibrated pH meter. Under vigorous stirring, add 1M HCl dropwise until the pH reaches exactly 2.5 .

    • Causality: The product will precipitate as a white/off-white solid. Dropping the pH below 1.0 will cause the precipitate to redissolve as the amine hydrochloride salt.

  • Final Isolation: Stir the resulting slurry at 0 °C for 30 minutes to maximize crystallization. Filter under vacuum, wash with 30 mL of ice-cold water, and dry under high vacuum at 50 °C to a constant weight (Expected Yield: 85–90%).

Analytical Characterization & Troubleshooting

Table 3: Expected Analytical Profile

Technique Target Molecule Expected Signals / Characteristics
¹H NMR (DMSO-d₆) Intermediate Ester δ 7.80 (s, 2H, NH₂), 4.15 (q, 2H, CH₂), 2.60 (s, 3H, SCH₃), 1.25 (t, 3H, CH₃)
¹H NMR (DMSO-d₆) Final Carboxylic Acid δ 12.5 (br s, 1H, COOH), 7.65 (s, 2H, NH₂), 2.58 (s, 3H, SCH₃)
LC-MS (ESI+) Final Carboxylic Acid [M+H]⁺ m/z 191.0

| Melting Point | Final Carboxylic Acid | > 200 °C (Decomposes prior to melting) |

Troubleshooting Guide:

  • Low Yield in Part A: Often caused by moisture in the ethanol, which can prematurely hydrolyze the dithiocarbonate. Ensure absolute ethanol (≥99.5%) is used.

  • Product Oils Out During Acidification (Part B): If the product forms a sticky oil instead of a solid during HCl addition, the acidification was likely performed too rapidly, trapping impurities. Re-dissolve the oil in dilute NaOH and re-acidify dropwise at a slower rate while maintaining the temperature at 0 °C.

References

  • LookChem. Dimethyl cyanodithioiminocarbonate (CAS 10191-60-3) Product Information and Synthetic Applications. LookChem Chemical Database. URL: [Link]

  • AccelaChem. Ethyl 4-Amino-2-(methylthio)thiazole-5-carboxylate (CAS 39736-29-3) Catalog and Specifications. Accela ChemBio Inc. URL:[Link]

  • May, Aaron. Development of a Screening Assay for Type III Secretion System Inhibitors and High Throughput Screening Campaign. VCU Scholars Compass, Virginia Commonwealth University (2020). URL: [Link]

Application

Application Notes and Protocols for the Use of 4-Amino-2-(methylthio)thiazole-5-carboxylic Acid in Peptide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Incorporation of Thiazole Moieties into Peptides The thiazole ring is a privileged heterocyclic scaffold frequently found in nat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Thiazole Moieties into Peptides

The thiazole ring is a privileged heterocyclic scaffold frequently found in natural products with potent biological activities.[1][2] Its incorporation into peptide backbones can significantly enhance metabolic stability, improve cell permeability, and introduce conformational constraints that can optimize pharmacokinetic properties and target binding affinity.[3] 4-Amino-2-(methylthio)thiazole-5-carboxylic acid is a versatile building block for introducing this valuable moiety into peptide sequences. This document provides a detailed guide to its application in both solid-phase and solution-phase peptide synthesis, offering insights into reaction mechanisms, protocol optimization, and troubleshooting.

The planar, aromatic nature of the thiazole ring can act as a dipeptide surrogate, rigidifying the peptide backbone and favoring specific secondary structures like β-turns.[4] This conformational control is a powerful tool in rational drug design, enabling the mimicry of protein secondary structures involved in protein-protein interactions.[5] The methylthio group at the 2-position offers an additional point for potential post-synthetic modification, further expanding the chemical diversity accessible from this building block.

Chemical Structure and Reaction Overview

The successful incorporation of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid into a growing peptide chain hinges on the standard principles of amide bond formation: the activation of the carboxylic acid and its subsequent reaction with a free amine.

Peptide_Bond_Formation cluster_reactants Reactants cluster_activation Activation Thiazole_AA 4-Amino-2-(methylthio)thiazole- 5-carboxylic Acid (N-protected) Activated_Ester Activated Ester Intermediate Thiazole_AA->Activated_Ester + Coupling Reagent + Base Peptide_Resin N-terminal Amine (on resin or in solution) Product Thiazole-containing Peptide Peptide_Resin->Product Nucleophilic Attack Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIEA) Base->Activated_Ester Activated_Ester->Product

Caption: General scheme of peptide bond formation.

Recommended Coupling Reagents and Conditions

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization. For sterically hindered or electronically deactivated amino acids, such as 4-aminothiazole derivatives, standard carbodiimide reagents like DCC or DIC may be insufficient.[6] More potent onium salt-based reagents are generally recommended.

Coupling ReagentAdditiveBaseSolventKey Advantages
HATU NoneDIEA, 2,4,6-CollidineDMF, NMPHigh reactivity, low racemization, effective for hindered couplings.[7][8]
HBTU HOBt (optional)DIEA, NMMDMF, NMPRobust, widely used, good balance of reactivity and cost.[9][]
HCTU NoneDIEADMF, NMPHigh reactivity, often superior for hindered couplings.
PyAOP NoneDIEADMF, DCMExcellent for hindered couplings and cyclization, less prone to guanidinylation.[11]
COMU NoneDIEADMF, NMPHigh reactivity, improved safety profile compared to some benzotriazole-based reagents.

Note: Equivalents are relative to the loading capacity of the resin in SPPS or the limiting reagent in solution-phase synthesis. DIEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; DMF: N,N-Dimethylformamide; NMP: N-Methyl-2-pyrrolidone; DCM: Dichloromethane.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Chemistry

This protocol is adapted from the traceless solid-phase synthesis of 1,3-thiazole-based peptidomimetics and is suitable for standard Fmoc-SPPS workflows.[4]

Materials
  • Fmoc-protected amino acids

  • 4-Amino-2-(methylthio)thiazole-5-carboxylic acid (requires prior Fmoc protection)

  • Rink Amide or Wang resin

  • Coupling Reagents: HATU or HBTU

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Peptide synthesis grade), DCM

  • Fmoc-Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail (for Rink Amide): 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Washing Solvents: Methanol, Isopropanol

  • Cold diethyl ether

N-Fmoc Protection of 4-Amino-2-(methylthio)thiazole-5-carboxylic Acid

Prior to its use in SPPS, the amino group of the thiazole must be protected with an Fmoc group.

  • Dissolve 4-Amino-2-(methylthio)thiazole-5-carboxylic acid (1 equivalent) in a suitable solvent such as aqueous dioxane or acetonitrile.

  • Add a base like sodium bicarbonate or triethylamine (2-3 equivalents).

  • Add Fmoc-OSu (9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) or Fmoc-Cl (1.1 equivalents) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to obtain Fmoc-4-amino-2-(methylthio)thiazole-5-carboxylic acid.[12]

SPPS Workflow

SPPS_Workflow Start Start with Resin Swell Swell Resin (DMF) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling: - Fmoc-AA (or Thiazole-AA) - HATU/HBTU - DIEA in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Wash3 Wash (DMF, DCM) Final_Deprotection->Wash3 Cleavage Cleavage & Side-chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify (RP-HPLC) Precipitation->Purification End Lyophilize Purification->End

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Coupling Procedure
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine in DMF solution, and agitate for 5-10 minutes. Repeat this step once.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (or Fmoc-4-amino-2-(methylthio)thiazole-5-carboxylic acid) (3-5 equivalents relative to resin loading) and HATU (or HBTU) (2.9-4.9 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. The extended coupling time is recommended for this sterically hindered amino acid.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final Fmoc deprotection and washing, treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC (RP-HPLC).[1]

Protocol 2: Solution-Phase Peptide Coupling

This protocol outlines a general procedure for solution-phase coupling, which is advantageous for shorter peptides or fragment condensation.

Materials
  • N-protected 4-Amino-2-(methylthio)thiazole-5-carboxylic acid (e.g., Boc- or Fmoc-protected)

  • C-protected amino acid or peptide fragment (e.g., methyl or ethyl ester)

  • Coupling Reagent: HATU or HBTU

  • Additive: HOBt (1-Hydroxybenzotriazole) may be beneficial, especially with HBTU.

  • Base: DIEA or NMM

  • Solvents: Anhydrous DMF, DCM, or THF

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Detailed Coupling Procedure
  • Reactant Preparation: Dissolve the N-protected 4-Amino-2-(methylthio)thiazole-5-carboxylic acid (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., DMF).

  • Activation: To this solution, add the coupling reagent (e.g., HATU, 1.1 equivalents) and a tertiary base (e.g., DIEA, 2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.[]

  • Coupling: In a separate flask, dissolve the C-protected amino acid or peptide fragment with a free amino group (1.1 equivalents) in the same solvent. Add this solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by column chromatography (silica gel) or preparative HPLC.

Expert Insights and Troubleshooting

  • Steric Hindrance: The thiazole ring presents considerable steric bulk. To overcome this, use more potent coupling reagents like HATU or HCTU, increase the equivalents of reagents (up to 3-5 eq.), and extend the coupling times (2-4 hours or even overnight for difficult couplings).[6]

  • Reactivity of the 4-Amino Group: The amino group at the 4-position of the thiazole ring is part of an enamine-like system, which can influence its nucleophilicity. While it readily undergoes acylation, its reactivity might be slightly lower than that of a standard aliphatic amine. This further justifies the use of powerful coupling reagents.

  • Side Reactions of the Methylthio Group: The sulfur atom in the methylthio group is a potential site for oxidation. While generally stable under standard peptide synthesis conditions, care should be taken to avoid harsh oxidizing agents during work-up and purification. If oxidation is a concern, consider using scavengers in the cleavage cocktail.

  • Solubility: Thiazole-containing peptides may exhibit different solubility profiles compared to their all-aliphatic counterparts. NMP can be a superior solvent to DMF for improving the solubility of growing peptide chains and preventing aggregation during SPPS.

  • Purification: The aromatic nature of the thiazole ring will increase the hydrophobicity of the peptide, which will affect its retention time during RP-HPLC. Adjust the gradient of the mobile phase accordingly. Ion-exchange chromatography can be a useful orthogonal purification step to remove closely eluting impurities.[1]

Conclusion

4-Amino-2-(methylthio)thiazole-5-carboxylic acid is a valuable building block for the synthesis of peptidomimetics with enhanced structural and pharmacological properties. Its successful incorporation into peptide chains is readily achievable using modern, potent coupling reagents such as HATU and HCTU in both solid-phase and solution-phase methodologies. By understanding the potential challenges associated with its steric bulk and employing optimized protocols, researchers can effectively leverage this versatile compound to advance their drug discovery and development programs.

References

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Kumar, A., et al. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Advances.
  • Fairlie, D. P., & Dantas de Maria, M. (2019). Thiazoles in Peptides and Peptidomimetics. UQ eSpace.
  • Narendra, N., et al. (2009). Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics. Protein & Peptide Letters, 16(9), 1029-35.
  • American Chemical Society. (2023). Purification of therapeutic peptides using orthogonal methods to achieve high purity.
  • Patil, S. A., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(5), 3553-3560.
  • BenchChem. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • BenchChem. (n.d.). Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid.
  • Veranova. (2025, October 21). White Paper: A Glimpse into the Development of Peptide Coupling Reagents.
  • ChemPep Inc. (n.d.). Overview of Peptide Coupling Reagents.
  • Zhang, W., et al. (2025, April 7). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 26(5), 1449.
  • Chen, B., et al. (2010).
  • Egelund, P. H., & Bräse, S. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1183-1196.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). HBTU. Retrieved from [Link]

  • BenchChem. (n.d.). The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.

Sources

Method

Application Note: Advanced Crystallization Techniques for 4-Amino-2-(methylthio)thiazole-5-carboxylic acid

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Introduction & Mechanistic Overview 4-Amino-2-(methylthio)thiazole-5-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals

Introduction & Mechanistic Overview

4-Amino-2-(methylthio)thiazole-5-carboxylic acid is a highly functionalized heterocyclic building block critical to the synthesis of advanced pharmaceutical active ingredients (APIs), including xanthine oxidase inhibitors and β -lactam antibiotics. The crystallization of this molecule presents a unique set of physicochemical challenges.

The presence of both a weakly basic 4-amino group and an acidic 5-carboxylic acid moiety imparts a strong zwitterionic (amphoteric) character to the molecule. This internal salt formation creates a highly stable crystal lattice with poor solubility in neutral, non-polar solvents. Consequently, traditional single-solvent cooling crystallization is often ineffective, leading to low yields or the co-precipitation of impurities.

Furthermore, . Prolonged heating or refluxing in high-boiling solvents can induce spontaneous decarboxylation, leading to the irreversible formation of 4-amino-2-(methylthio)thiazole degradants. Therefore, process chemists must prioritize low-to-moderate temperature regimes, relying on pH manipulation or solvent/anti-solvent dynamics rather than purely thermal gradients to achieve supersaturation.

Physicochemical Profiling & Solubility Dynamics

To engineer a self-validating crystallization protocol, we must first map the molecule's physical properties. The table below summarizes the critical parameters that dictate our solvent selection and process boundaries.

ParameterValue / CharacteristicImpact on Crystallization Strategy
Molecular Formula C5H6N2O2S2High heteroatom count requires polar or protic solvent systems to disrupt lattice H-bonding.
pKa1 (Carboxylic Acid) ~ 3.2 (Estimated)Deprotonates in mild base; highly soluble as a sodium/potassium salt.
pKa2 (Amino Group) ~ 1.8 (Estimated)Protonates in strong acid; soluble as a hydrochloride salt.
Isoelectric Point (pI) ~ 2.5 - 3.0Minimum solubility zone. This is the exact target pH for isoelectric precipitation workflows.
Thermal Stability Prone to decarboxylation > 80°CAvoid prolonged refluxing. Maximum allowable process temperature is strictly capped at 60°C.
Solubility (Water) < 1 mg/mL at pH 3.0Water acts as an excellent anti-solvent for zwitterion precipitation.
Solubility (DMSO/DMF) > 100 mg/mL at 25°CIdeal primary solvents for anti-solvent and reactive crystallization workflows.

Strategic Workflow Selection

Selecting the correct crystallization pathway depends entirely on the crude impurity profile. The decision matrix below outlines the optimal route based on the dominant contaminants in your upstream synthesis.

G Start Crude 4-Amino-2-(methylthio) thiazole-5-carboxylic acid Check Assess Impurity Profile Start->Check pH Protocol A: pH-Shift (Isoelectric Crystallization) Check->pH High inorganic salts AS Protocol B: Solvent/Anti-Solvent (DMSO/Water) Check->AS High organic impurities Solvate Protocol C: Solvate Formation (Acetic Acid System) Check->Solvate Polymorph control needed Pure High-Purity Crystalline API pH->Pure AS->Pure Solvate->Pure

Decision matrix for selecting the optimal crystallization workflow based on impurity profiles.

Detailed Experimental Protocols

Protocol A: pH-Shift (Isoelectric) Crystallization

This is the most robust method for purifying zwitterionic thiazole-carboxylic acids from crude reaction mixtures containing inorganic salts. By dissolving the compound as an anion and slowly acidifying, supersaturation is generated chemically, avoiding the thermal degradation risks associated with hot recrystallization.

Speciation Acidic Cationic Form (pH < 2.5) Highly Soluble Zwitter Zwitterionic Form (pH 2.5 - 3.0) Minimum Solubility Acidic->Zwitter Add Base (NaOH) Crystal Nucleation & Crystal Growth Zwitter->Crystal Supersaturation Basic Anionic Form (pH > 6.0) Highly Soluble Basic->Zwitter Add Acid (HCl/AcOH)

Speciation and supersaturation pathway of zwitterionic thiazole-carboxylic acids during pH shifts.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 4-Amino-2-(methylthio)thiazole-5-carboxylic acid in 100 mL of deionized water (10 volumes).

  • Basification: Slowly add 2.0 M NaOH (aq) under continuous stirring (300 rpm) until the pH reaches 7.0 - 7.5. The suspension will clarify into a yellow-tinted solution as the highly soluble sodium carboxylate salt forms. Causality Note: Do not exceed pH 8.5 to prevent base-catalyzed hydrolysis of the methylthio ether.

  • Filtration: Polish filter the basic solution through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities and polymeric byproducts.

  • Acidification (Nucleation): Transfer the filtrate to a jacketed reactor set to 20°C. Begin dropwise addition of 2.0 M HCl or glacial acetic acid. Monitor the pH continuously using a calibrated probe.

  • Seeding & Growth (Critical Step): As the pH approaches 4.0, the solution will become turbid. Pause acid addition and hold for 30 minutes. a common issue where the supersaturation generation rate exceeds the crystal growth rate, causing the compound to separate as an amorphous liquid phase rather than a crystalline solid.

  • Completion: Resume acid addition at 0.1 mL/min until the pH stabilizes exactly at the isoelectric point (pH 2.5 - 3.0). Hold the slurry at 5°C for 2 hours to maximize yield.

  • Isolation: Filter the slurry, wash the cake with cold deionized water (2 x 20 mL) to remove residual NaCl, and dry under vacuum at 45°C until constant weight is achieved.

Protocol B: Solvent/Anti-Solvent Crystallization (DMSO/Water)

When organic impurities (e.g., unreacted starting materials or des-carboxy degradants) co-precipitate during aqueous pH shifts, a solvent/anti-solvent approach is preferred.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude compound in 40 mL of Dimethyl Sulfoxide (DMSO) at 40°C.

  • Anti-Solvent Addition: Transfer to a crystallizer equipped with an overhead stirrer (250 rpm). Over a period of 2 hours, dose in 120 mL of deionized water (anti-solvent) using a programmable syringe pump.

  • Maturation (Ostwald Ripening): The mixture will transition from clear to a thick, off-white slurry. To improve crystal habit, purge trapped solvent inclusions, and enhance filterability, subject the slurry to Ostwald ripening: heat the suspension to 55°C for 1 hour, then cool linearly to 10°C over 4 hours.

  • Isolation: Filter the solid, wash with a cold 1:4 DMSO/Water mixture (20 mL), followed by pure water (30 mL), and vacuum dry at 45°C.

Protocol C: Acetic Acid Solvate Crystallization

For highly specific polymorph control, forming an intermediate solvate can effectively purge structurally similar impurities that integrate into the primary crystal lattice., which utilizes an acetic acid solvate intermediate to achieve high polymorphic purity.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of the compound in 80 mL of glacial acetic acid.

  • Heating: Heat gently to 65°C until complete dissolution is achieved.

  • Cooling: Cool the solution at a strictly controlled rate of 0.5°C/min down to 20°C. The acetic acid solvate will crystallize as dense, easily filterable prisms.

  • Desolvation: Isolate the solvated crystals via filtration. To yield the thermodynamically stable, solvent-free polymorph, resuspend the crystals in 100 mL of ethanol at 60°C for 1 hour to displace the acetic acid lattice inclusions. Filter and dry under vacuum.

Troubleshooting & Analytical Validation

  • Issue: Oiling Out (Liquid-Liquid Phase Separation)

    • Symptom: Upon cooling or acidification, the compound separates as a dense oil rather than forming solid crystals.

    • Root Cause: The supersaturation level is too high, or the solvent boiling point is mismatched with the solute's melting point.

    • Solution: Decrease the cooling/antisolvent addition rate, or introduce 1-2% w/w seed crystals at the cloud point to force heterogeneous nucleation.

  • Issue: Decarboxylation Degradation

    • Symptom: HPLC analysis reveals a new peak corresponding to 4-amino-2-(methylthio)thiazole, accompanied by lower-than-expected yields.

    • Root Cause: The process temperature exceeded the thermal stability threshold of the 5-carboxylic acid group.

    • Solution: Strictly maintain all dissolution and ripening temperatures below 60°C. Never reflux this compound in high-boiling solvents like DMF, DMSO, or Toluene.

Validation Requirements: Every batch should be validated using Powder X-Ray Diffraction (PXRD) to confirm the absence of solvate forms (unless Protocol C intermediate is desired), Differential Scanning Calorimetry (DSC) to verify the melting point and detect amorphous content, and HPLC to ensure the absence of the des-carboxy degradant.

References

  • CDN Science Pub. Radicals derived from heteroaromatic systems. II. Thiazolyl radicals. Canadian Journal of Chemistry. URL: [Link]

  • ResearchGate. A simple and reproducible crystallization method for the preparation of 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (febuxostat) polymorphic form-B via acetic acid solvate. URL:[Link]

Application

Application Note: 4-Amino-2-(methylthio)thiazole-5-carboxylic Acid in Agrochemical Synthesis

Executive Summary The development of next-generation crop protection agents relies heavily on privileged heterocyclic scaffolds that offer multiple vectors for structural diversification. 4-Amino-2-(methylthio)thiazole-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation crop protection agents relies heavily on privileged heterocyclic scaffolds that offer multiple vectors for structural diversification. 4-Amino-2-(methylthio)thiazole-5-carboxylic acid has emerged as a highly versatile building block in the design of modern agrochemicals. Its unique trifunctional nature—comprising an electrophilic C5-carboxyl group, a nucleophilic C4-amino group, and a modifiable C2-methylthio ether—enables the rapid synthesis of complex libraries targeting fungal pathogens, weeds, and insect pests.

This application note provides an authoritative guide to the reactivity profile of this scaffold, detailing field-proven synthetic protocols and mechanistic rationales for its application in discovering novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides and related agrochemicals.

Structural Rationale & Reactivity Profile

The strategic value of 4-amino-2-(methylthio)thiazole-5-carboxylic acid lies in the orthogonal reactivity of its three functional handles.

  • C5-Carboxylic Acid (Amidation): The C5 position is the primary vector for developing SDHI fungicides. By coupling this acid with various substituted anilines (e.g., diphenyl ethers), researchers can synthesize thiazole-5-carboxamides that mimic the binding mode of commercial fungicides like boscalid and thifluzamide. Recent structure-activity relationship (SAR) studies demonstrate that thiazole-5-carboxamides exhibit exceptional potency against Rhizoctonia solani and other phytopathogens[1].

  • C2-Methylthio Group (Oxidation & SNAr): The thioether at C2 serves as a masked leaving group. Direct nucleophilic displacement of a thioether is energetically unfavorable. However, oxidation to the corresponding sulfone (–SO₂Me) strongly withdraws electron density from the thiazole ring, activating the C2 position for Nucleophilic Aromatic Substitution (SNAr). This allows for the late-stage introduction of amines, alkoxides, or heterocycles to tune the lipophilicity (log P) of the active ingredient.

  • C4-Amino Group (Derivatization): The amino group can participate in acylation, alkylation, or Sandmeyer-type reactions. Modifying this position is often utilized to alter the hydrogen-bond donor/acceptor profile of the molecule, which is critical for systemic mobility in plant tissues [2].

Divergent Synthetic Workflows

To visualize the synthetic versatility of this scaffold, the following diagram illustrates the divergent pathways utilized in agrochemical discovery programs.

G Core 4-Amino-2-(methylthio) thiazole-5-carboxylic acid C5_Mod C5-Carboxyl Modification (Amidation) Core->C5_Mod Coupling Agents (HATU/EDC) C2_Mod C2-Methylthio Modification (Oxidation & Displacement) Core->C2_Mod mCPBA, then Nucleophile C4_Mod C4-Amino Modification (Acylation/Alkylation) Core->C4_Mod Acyl Chlorides/ Isocyanates SDHI Thiazole-5-carboxamides (SDHI Fungicides) C5_Mod->SDHI Herbicide 2-Substituted Thiazoles (Herbicides/Nematicides) C2_Mod->Herbicide Insecticide 4-Amido/Urea Derivatives (Insecticides) C4_Mod->Insecticide

Divergent synthetic pathways of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid in agrochemicals.

Experimental Protocols

The following protocols describe the synthesis of advanced agrochemical intermediates. Every procedure is designed as a self-validating system to ensure high-fidelity execution in the laboratory.

Protocol A: Synthesis of Thiazole-5-carboxamide SDHI Precursors

This protocol details the coupling of the C5-carboxylic acid with sterically hindered anilines, a critical step in generating highly active fungicidal candidates [3].

Step 1: Carboxyl Activation

  • Procedure: Dissolve 4-Amino-2-(methylthio)thiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir under an inert atmosphere at 0 °C for 30 minutes.

  • Causality: The electron-withdrawing nature of the thiazole ring renders the C5-carboxyl less reactive than standard aliphatic acids. HATU is selected over carbodiimides (like DCC) because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, preventing degradation of the thiazole core. DIPEA acts as a non-nucleophilic base to drive the reaction without competing with the target amine.

Step 2: Amidation

  • Procedure: Add the target aniline (e.g., 4-phenoxyaniline) (1.1 eq) dropwise. Warm the mixture to room temperature and stir for 12 hours.

  • Causality: Hindered aromatic amines require extended coupling times. Maintaining a high concentration (0.2 M) maximizes the collision frequency between the active ester and the weak nucleophile.

Step 3: Self-Validation & Workup

  • Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the [M+H]+ peak of the starting acid is entirely replaced by the product mass.

  • Workup: Quench the reaction with ice water to precipitate the crude amide. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Causality: The acidic wash removes unreacted aniline and DIPEA, while the basic wash eliminates unreacted carboxylic acid and water-soluble HATU byproducts, yielding a highly pure intermediate.

Protocol B: C2-Methylthio Oxidation and Nucleophilic Displacement (SNAr)

To modify the target affinity of the synthesized carboxamide, the C2-methylthio group can be substituted via a two-step oxidation/SNAr sequence.

Step 1: Thioether Oxidation

  • Procedure: Dissolve the thiazole-5-carboxamide intermediate in anhydrous DCM. Cool to 0 °C and add m-CPBA (2.2 eq) portion-wise. Stir for 4 hours at room temperature.

  • Causality: The thioether (–SMe) is a poor leaving group. Oxidation to the sulfone (–SO₂Me) using a slight excess of m-CPBA highly activates the C2 position for nucleophilic attack by drastically withdrawing electron density from the thiazole ring.

  • Validation: Confirm complete oxidation via ¹H NMR. The –SMe singlet at ~2.7 ppm will shift significantly downfield to ~3.3 ppm (–SO₂Me).

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Isolate the crude sulfone. Dissolve in THF and add the desired nucleophile (e.g., isopropylamine, 3.0 eq). Reflux the mixture for 6 hours.

  • Causality: The synergistic electron-withdrawing effects of the C5-carboxamide and the C2-sulfone make the C2 carbon highly electrophilic, allowing for smooth SNAr by primary amines or alkoxides.

  • Validation: Monitor via TLC (EtOAc/Hexane 1:1). The highly polar sulfone spot will be consumed, replaced by a less polar alkylamino or alkoxy derivative spot.

Quantitative Data Summary

The table below summarizes typical reaction metrics and the biological efficacy of derivatives synthesized from the 4-amino-2-(methylthio)thiazole-5-carboxylic acid scaffold.

Derivative ClassTarget ModificationTypical Yield (%)Primary Agrochemical ApplicationRepresentative EC₅₀ vs R. solani (mg/L)
Thiazole-5-carboxamides C5 Amidation75–88%SDHI Fungicides< 0.05
2-Alkylamino thiazoles C2 SNAr60–80%Broad-leaf HerbicidesN/A
4-Acylamino thiazoles C4 Acylation85–95%Insecticides / NematicidesN/A
Diphenyl ether analogs C5 Amidation + C2 SNAr55–70%Advanced SDHI Fungicides0.009 - 0.031

Note: EC₅₀ values are derived from standardized in vitro mycelial growth rate assays against Rhizoctonia solani [4].

References

  • Discovery of Thiazole-5-Carboxamide Derivatives Containing Diphenyl Ether Fragments as Potential Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Isotianil | C11H5Cl2N3OS | CID 9796266 Source: PubChem - NIH URL:[Link]

  • Thiazolamide derivatives containing diphenyl ethers moiety: design, synthesis, fungicidal activity and docking study Source: Indian Academy of Sciences (ias.ac.in) URL:[Link]

Method

Application Note: In Vitro Assay Preparation and Evaluation of 4-Amino-2-(methylthio)thiazole-5-carboxylic Acid Derivatives

Introduction & Pharmacological Relevance The compound 4-Amino-2-(methylthio)thiazole-5-carboxylic acid (and its esterified precursors, e.g., CAS: 60093-05-2) serves as a highly versatile, privileged scaffold in modern me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The compound 4-Amino-2-(methylthio)thiazole-5-carboxylic acid (and its esterified precursors, e.g., CAS: 60093-05-2) serves as a highly versatile, privileged scaffold in modern medicinal chemistry[1]. The unique arrangement of heteroatoms provides a dense array of hydrogen bond donors and acceptors, while the 2-methylthio group acts as an excellent leaving group (post-oxidation to a sulfoxide or sulfone) for late-stage diversification via nucleophilic aromatic substitution.

Historically, the thiazole-5-carboxylic acid pharmacophore has demonstrated profound efficacy in two primary therapeutic domains:

  • Anti-hyperuricemic Agents : Functioning as potent, non-purine competitive inhibitors of Xanthine Oxidase (XO). The 5-carboxylic acid mimics the substrate binding of xanthine in the molybdenum-pterin (Mo-pt) active site[2][3].

  • Antineoplastic Kinase Inhibitors : Acting as ATP-competitive hinge-binders targeting Cyclin-Dependent Kinases (e.g., CDK2) and Src-family kinases, leveraging the 2-aminothiazole motif to anchor into the kinase hinge region[4][5].

This application note provides a comprehensive, self-validating protocol for preparing and evaluating derivatives of this scaffold in orthogonal in vitro assay systems.

Mechanistic Rationale & Assay Design Causality

When designing in vitro assays for this scaffold, several physicochemical and mechanistic factors dictate the protocol to ensure data trustworthiness:

  • Aqueous Solubility vs. Permeability : The free 5-carboxylic acid moiety ensures excellent aqueous solubility at physiological pH but limits cell permeability. In vitro biochemical assays (like the XO spectrophotometric assay) tolerate the free acid well, whereas cell-based assays often require the methyl ester prodrug to cross lipid bilayers[1].

  • Buffer Selection & pH Causality : For XO assays, a slightly alkaline pH (8.3) using sodium pyrophosphate buffer is critical. Uric acid has a pKa of ~5.4; at pH 8.3, it exists entirely as the soluble urate anion, preventing precipitation and ensuring a linear, reliable spectrophotometric readout at 295 nm[3].

  • Artifact Mitigation (Self-Validation) : Thiazole derivatives can occasionally form colloidal aggregates in aqueous media, leading to false-positive promiscuous inhibition. To create a self-validating system, we mandate the inclusion of 0.01% Triton X-100 in the kinase assay buffers to disrupt these aggregates.

AssayWorkflow Prep Compound Preparation (4-Amino-2-(methylthio)thiazole-5-carboxylic acid) XO_Assay Primary Screen: XO Inhibition (Absorbance at 295 nm) Prep->XO_Assay Aliquot in DMSO Kinase_Assay Orthogonal Screen: CDK2 Kinase (ADP-Glo Luminescence) Prep->Kinase_Assay Tox Cytotoxicity Counter-screen (HepG2 / HEK293) XO_Assay->Tox Active Hits Kinase_Assay->Tox Hit Hit Validation & IC50 Determination (Z'-factor > 0.6) Tox->Hit Non-toxic Hits

Fig 1: In vitro screening cascade for thiazole-5-carboxylic acid derivatives.

Experimental Protocols

Compound Preparation and Stock Management

Objective: Prepare stable, fully solubilized working stocks without degrading the carboxylic acid moiety.

  • Weighing & Dissolution : Weigh 5.0 mg of the synthesized 4-Amino-2-(methylthio)thiazole-5-carboxylic acid derivative. Dissolve in 100% molecular-biology grade DMSO to create a 10 mM master stock.

  • Sonication : Sonicate the solution in a water bath at room temperature for 5 minutes. Causality Note: Do not heat above 40°C, as localized heating in DMSO can trigger premature decarboxylation of the 5-carboxylic acid, destroying the pharmacophore.

  • Aliquoting : Dispense into 20 µL aliquots in amber microcentrifuge tubes to prevent photo-oxidation of the methylthio ether. Store at -20°C.

  • Working Dilutions : On the day of the assay, perform serial dilutions in DMSO. The final DMSO concentration in the assay well must not exceed 1% (v/v) to prevent enzyme denaturation[2].

Protocol A: Xanthine Oxidase (XO) Inhibition Assay

Objective: Quantify the inhibition of uric acid formation spectrophotometrically.

Reagents :

  • Buffer : 100 mM Sodium Pyrophosphate (pH 8.3), 0.3 mM Na2EDTA[3].

  • Enzyme : Bovine milk Xanthine Oxidase (Sigma-Aldrich), diluted to 15 U/L in buffer.

  • Substrate : 0.064 mM Xanthine dissolved in buffer (requires gentle warming to dissolve).

  • Positive Control : Febuxostat or Allopurinol (10 µM final)[2][3].

Step-by-Step Procedure :

  • Pre-incubation : In a UV-transparent 96-well microplate, add 180 µL of the XO enzyme solution to each well.

  • Compound Addition : Add 2 µL of the test compound (at 100x final concentration in DMSO) to the respective wells. Include a DMSO-only vehicle control (maximum activity) and a no-enzyme control (blank).

  • Equilibration : Incubate the plate at 30°C for 15 minutes. Causality Note: This pre-incubation is critical to allow the thiazole-5-carboxylic acid to fully occupy and equilibrate within the Mo-pt active site before substrate competition begins[3].

  • Reaction Initiation : Rapidly add 18 µL of the 0.064 mM xanthine substrate solution to all wells using a multichannel pipette.

  • Kinetic Readout : Immediately transfer the plate to a microplate reader. Measure the absorbance at 295 nm continuously for 10 minutes at 30°C.

  • Data Analysis : Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Calculate % Inhibition:

    Inhibition(%)=(1−V0,vehicle​V0,test​​)×100

MOA Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid (Abs 295nm) Xanthine->UricAcid XO Xanthine Oxidase (XO) XO->Hypoxanthine Catalyzes XO->Xanthine Inhibitor Thiazole-5-carboxylic acid Derivative Inhibitor->XO Competitive Inhibition

Fig 2: Mechanism of Xanthine Oxidase inhibition by thiazole-5-carboxylic acid.

Protocol B: CDK2/Cyclin E Kinase Assay (Orthogonal Screen)

Objective: Evaluate ATP-competitive kinase inhibition using a luminescence-based ADP detection system.

Step-by-Step Procedure :

  • Reaction Mix : Prepare a kinase reaction buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 0.01% Triton X-100.

  • Enzyme/Substrate : Mix CDK2/Cyclin E1 complex (1 nM final) and Histone H1 substrate (1 µ g/well ).

  • Compound Pre-incubation : Add 1 µL of test compound to 4 µL of the enzyme/substrate mix in a 384-well white plate. Incubate for 10 minutes.

  • ATP Addition : Initiate the reaction by adding 5 µL of ATP (at the predetermined Km​ value, typically 10 µM). Incubate for 60 minutes at room temperature[4].

  • Detection : Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout : Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal. Read on a standard microplate luminometer.

Quantitative Data Presentation & Assay Validation

To ensure the trustworthiness of the generated data, assay performance must be rigorously tracked. Table 1 summarizes the critical parameters and validation metrics for both assays.

Table 1: Assay Parameters and Quality Control Metrics

ParameterXanthine Oxidase (XO) AssayCDK2/Cyclin E Kinase Assay
Primary Target Purine metabolism (Hyperuricemia)Cell cycle regulation (Oncology)
Detection Method UV Absorbance (295 nm)Luminescence (ADP-Glo)
Substrate Xanthine (0.064 mM)ATP (10 µM) + Histone H1
Positive Control Febuxostat ( IC50​ ~ 1-5 nM)Dinaciclib ( IC50​ ~ 1-3 nM)
Max Tolerated DMSO 1.0% v/v2.0% v/v
Z'-Factor Target ≥0.75 (Excellent) ≥0.65 (Robust)
Common Artifacts UV interference at 295 nmColloidal aggregation

Self-Validation Note: The Z'-factor is a statistical measure of assay robustness. A Z′>0.5 indicates a self-validating, high-quality assay suitable for high-throughput screening. It is calculated as Z′=1−∣μp​−μn​∣3(σp​+σn​)​ , where σ and μ are the standard deviations and means of the positive and negative controls.

References

  • Title: D1274-00-N - Absolute Chiral (Product Information for 4-Amino-2-methylthio-thiazole-5-carboxylic acid methyl ester)
  • Source: researchgate.
  • Source: nih.
  • Source: scispace.
  • Title: Thiazolopyrimidine kinase inhibitors (CN101277689B)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Amino-2-(methylthio)thiazole-5-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the synthesis of 4-amino-2-(methylthio)thiazole-5-carboxylic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the synthesis of 4-amino-2-(methylthio)thiazole-5-carboxylic acid. This highly functionalized heterocyclic intermediate is notorious for yield fluctuations during its two-step construction: the base-catalyzed cyclization to form the thiazole core, and the subsequent saponification of the ester[1].

Below, you will find mechanistic insights, self-validating protocols, and troubleshooting matrices to ensure reproducible, high-yield synthesis.

Reaction Workflow & Mechanistic Pathway

ReactionPathway A Dimethyl N-cyanodithioiminocarbonate C Base (e.g., K2CO3) Solvent: EtOH A->C B Ethyl Thioglycolate B->C D Ethyl 4-amino-2-(methylthio) thiazole-5-carboxylate C->D Cyclization (- MeSH) E 1. NaOH, H2O/THF 2. HCl (pH 3.5-4.0) D->E F 4-Amino-2-(methylthio) thiazole-5-carboxylic acid E->F Saponification & Isoelectric Ppt

Two-step synthesis of 4-amino-2-(methylthio)thiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs): Mechanistic Insights & Yield Optimization

Q1: Why is the yield of the initial cyclization step unexpectedly low? Low yields in the condensation of dimethyl N-cyanodithioiminocarbonate[2] with ethyl thioglycolate are primarily caused by incomplete ring closure. The reaction proceeds via an initial thioether displacement to form an acyclic intermediate, followed by a base-catalyzed intramolecular nucleophilic attack of the active methylene onto the cyano group. If the base is too weak, the acyclic intermediate accumulates. If the reaction is stopped based on time rather than analytical monitoring, you will lose a significant portion of the uncyclized mass during work-up.

Q2: During the saponification step, I am observing significant product loss and degradation. How can I prevent this? 4-Aminothiazole-5-carboxylic acids are highly susceptible to thermal decarboxylation, especially under acidic conditions. When acidifying the reaction mixture after NaOH-mediated saponification, the temperature must be kept strictly below 5 °C. Heating the acidic mixture will irreversibly destroy the thiazole carboxylic acid core.

Q3: What is the optimal work-up procedure to isolate the final highly polar product? Isoelectric point (pI) precipitation is critical. The final product is a zwitterion (containing both a basic 4-amino group and an acidic 5-carboxylic acid). It has minimal aqueous solubility at its isoelectric point (typically pH 3.5–4.0). Dropping the pH below 2.0 protonates the 4-amino group, forming a highly soluble hydrochloride salt that refuses to precipitate, leading to massive yield losses in the aqueous filtrate.

Quantitative Data: Base Selection for Cyclization

The choice of base during the first step dictates the balance between successful active methylene deprotonation and the avoidance of ester cleavage.

BaseSolventReaction TimeTypical YieldMechanistic Observation
Triethylamine (Et₃N) EtOH12–16 h60–70%Mild basicity prevents ester hydrolysis, but the cyclization of the acyclic intermediate is sluggish.
Potassium Carbonate (K₂CO₃) EtOH4–8 h80–90% Optimal basicity for active methylene deprotonation without causing premature ester cleavage.
Sodium Ethoxide (NaOEt) EtOH2–4 h50–85%Fast cyclization, but highly prone to transesterification and premature hydrolysis if trace water is present.
DBU THF / DCM1–2 h< 40%Overly strong; promotes dimerization, tar formation, and degradation of the cyano group.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate[1]

This protocol utilizes K₂CO₃ to maximize the cyclization yield while suppressing side reactions.

  • Reactor Setup : Equip a jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a reflux condenser vented to a sodium hypochlorite (bleach) scrubber.

    • Causality: The reaction evolves toxic, foul-smelling methyl mercaptan (MeSH) gas. The scrubber oxidizes MeSH to odorless, water-soluble methanesulfonic acid.

  • Reagent Charging : Charge the reactor with dimethyl N-cyanodithioiminocarbonate (1.0 eq)[2] and anhydrous ethanol (10 vol). Add finely powdered potassium carbonate (1.2 eq). Cool the suspension to 0–5 °C.

  • Thiol Addition : Dropwise add ethyl thioglycolate (1.05 eq) over 30 minutes. Maintain the internal temperature below 10 °C.

    • Causality: Exothermic thioether displacement occurs immediately. Controlling the temperature prevents the accumulation of unreacted thiol, which could otherwise oxidize to disulfide byproducts.

  • Cyclization : Warm the reaction mixture to 60 °C and stir for 6 hours.

  • In-Process Control (IPC) & Self-Validation : Sample the reaction and analyze via LC-MS. Proceed to work-up only when the acyclic intermediate is < 2% AUC. Relying on time alone is dangerous; IPC ensures complete ring closure.

  • Work-up : Cool to 20 °C, filter off inorganic salts, and concentrate the filtrate under reduced pressure. Recrystallize the crude residue from ethanol/water to afford the pure ester.

Protocol B: Saponification to 4-Amino-2-(methylthio)thiazole-5-carboxylic acid

This protocol relies on strict temperature and pH control to prevent decarboxylation and ensure quantitative precipitation.

  • Hydrolysis : Suspend the ester intermediate (1.0 eq) in a 1:1 mixture of THF and water (10 vol). Add 2M aqueous NaOH (2.0 eq). Stir at 35 °C for 4 hours.

    • Causality: THF ensures the ester remains in solution for homogeneous hydrolysis. Temperatures >40 °C risk decarboxylation of the thiazole core.

  • IPC : Verify complete ester disappearance via HPLC.

  • Cooling : Cool the homogeneous solution to 0–5 °C using an ice-brine bath.

  • Isoelectric Precipitation : Slowly add 1M HCl dropwise with vigorous stirring. Monitor the pH continuously with a calibrated pH meter. Stop the addition exactly at pH 3.5–4.0.

    • Self-Validation: Do not use concentrated HCl, as localized over-acidification will protonate the 4-amino group, locking the product in the aqueous phase as a soluble salt.

  • Isolation : Stir the resulting thick slurry for 30 minutes at 0 °C to maximize crystal yield. Filter, wash the filter cake with ice-cold water (2 vol) to remove NaCl, followed by cold acetone (1 vol) to remove organic impurities. Dry under vacuum at 40 °C.

Troubleshooting Matrix

IssuePotential CauseCorrective Action / Self-Validation
Incomplete cyclization (intermediate buildup)Insufficient base strength or reaction time.Switch from Et₃N to K₂CO₃; monitor via LC-MS for the disappearance of the uncyclized acyclic intermediate.
Low yield during saponification Decarboxylation of the thiazole core.Keep saponification temperature < 40 °C. Acidify strictly at 0–5 °C.
Product fails to precipitate upon acidification Over-acidification (protonation of the 4-amino group).Adjust pH carefully to the isoelectric point (pH ~3.5–4.0) using 1M HCl. If overshot, back-titrate with 1M NaOH.
Pungent odor and poor mass balance Escape of MeSH carrying away solvent/reagents.Equip reactor with a bleach (NaOCl) scrubber; maintain proper reflux condenser temperature to prevent solvent stripping.

Sources

Optimization

preventing degradation of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid during storage

Welcome to the Technical Support Center for 4-Amino-2-(methylthio)thiazole-5-carboxylic acid . Because this compound features three highly reactive functional groups—an oxidizable primary amine, a redox-sensitive methylt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Amino-2-(methylthio)thiazole-5-carboxylic acid . Because this compound features three highly reactive functional groups—an oxidizable primary amine, a redox-sensitive methylthio ether, and a labile carboxylic acid—it requires stringent handling.

This guide is designed for researchers and drug development professionals to diagnose storage issues, understand the mechanistic causality behind degradation, and implement self-validating preservation protocols.

Part 1: Diagnostic FAQs & Troubleshooting

Q: My compound changed from a pale powder to a dark brown solid over a few months. Is it still usable? A: Discoloration is a hallmark of oxidative degradation of the C4-amino group. Heteroaromatic amines are highly susceptible to 1[1]. When exposed to ambient light and oxygen, the amine group polymerizes into complex, colored azo or nitroso species. Causality & Action: The electron-rich nature of the aminothiazole ring accelerates this process. Discard the batch if purity has dropped below your assay's threshold. Prevent this by storing the compound strictly in amber glass vials to block UV/Vis light.

Q: I heard a distinct "hiss" of escaping gas when opening a sealed vial stored at room temperature. What caused this? A: This is a classic sign of thermal decarboxylation. Thiazole-5-carboxylic acids undergo a 2[2], especially when exposed to thermal stress or trace acidic moisture. This reaction cleaves the C5-carboxyl group, releasing carbon dioxide ( CO2​ ) gas which pressurizes the sealed vial. Causality & Action: Heat provides the activation energy required to break the C-C bond. You must store the compound at -20°C or lower to kinetically freeze this degradation pathway.

Q: LC-MS analysis of my stored stock solution shows a new dominant peak at +16 Da (and sometimes +32 Da) relative to the parent mass. What is this impurity? A: This mass shift corresponds to the oxidation of the C2-methylthio group. Methylthio groups on thiazole rings 3[3], making them highly prone to forming a sulfoxide (+16 Da) and subsequently a sulfone (+32 Da) in the presence of atmospheric oxygen or trace peroxides in solvents (like aged THF or Ether). Causality & Action: Ensure all storage solvents are freshly degassed and peroxide-free. Store solid stocks under an inert Argon atmosphere.

Part 2: Mechanistic Visualization & Data Presentation

The following diagram maps the specific environmental triggers to their corresponding structural degradation pathways.

DegradationMechanisms Core 4-Amino-2-(methylthio) thiazole-5-carboxylic acid Oxidation1 Sulfoxide / Sulfone (+16 / +32 Da) Core->Oxidation1 O2 / Peroxides (Methylthio Oxidation) Decarboxylation Decarboxylated Thiazole + CO2 Gas Core->Decarboxylation Heat / Acidic Moisture (C5 Decarboxylation) AmineDeg Azo/Nitroso Polymers (Browning) Core->AmineDeg Light / Auto-oxidation (C4 Amine Oxidation)

Structural degradation pathways of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid under storage.

Quantitative Degradation Matrix
Degradation PathwayPrimary Environmental TriggerObservable SymptomAnalytical Marker (LC-MS)Preventative Measure
Methylthio Oxidation Atmospheric O2​ , PeroxidesLoss of potency, altered polarity+16 Da (Sulfoxide), +32 Da (Sulfone)Store under Argon; use degassed solvents.
C5 Decarboxylation Heat (>25°C), Acidic MoistureGas evolution (pressure in vial)-44 Da (Loss of CO2​ )Store at -20°C; maintain anhydrous conditions.
C4 Amine Oxidation Light (UV/Vis), Auto-oxidationDiscoloration (Yellow to Dark Brown)Broad polymeric baseline, loss of parentStore in amber vials; avoid light exposure.

Part 3: Self-Validating Storage & Handling Protocols

To ensure scientific integrity, storage protocols cannot rely on blind trust; they must be self-validating. The following workflow establishes a verified baseline and isolates storage degradation from downstream assay failures.

Protocol: Anhydrous Inert-Gas Aliquoting and Baseline Validation

Step 1: Baseline Profiling (The Validation Anchor) Immediately upon receipt or synthesis, dissolve a 1 mg sample in anhydrous, degassed DMSO. Run LC-MS (UV 254 nm) to establish a baseline ratio of the parent mass (M) versus trace sulfoxide (M+16). Save this chromatogram as your "Time-Zero" standard.

Step 2: Lyophilization If the compound was shipped or synthesized in solution, remove all aqueous/acidic solvents via lyophilization. Trace acid catalyzes the decarboxyprotonation of the C5-carboxylic acid[2]. The resulting powder must be completely dry.

Step 3: Amber Aliquoting Divide the bulk powder into single-use amber glass vials. Causality: Amber glass blocks UV/Vis radiation, preventing the photo-oxidation of the C4-aminothiazole core[1]. Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure.

Step 4: Argon Purging Purge the headspace of each vial with dry Argon gas for 30 seconds to displace oxygen. Causality: Argon is heavier than air and effectively blankets the solid, mitigating the oxidation of the C2-methylthio group[3]. Seal immediately with PTFE-lined caps.

Step 5: Control Establishment (Self-Validation Step) Store one sealed aliquot at -80°C as the "Gold Standard Control." Store all other working aliquots at -20°C in a desiccator. Validation Loop: If a working aliquot later shows unexpected biological or chemical performance, run it side-by-side with the Gold Standard Control on LC-MS. If the working aliquot shows +16 Da or -44 Da peaks but the Gold Standard does not, your -20°C storage conditions have been compromised. If both show degradation, the compound was unstable prior to storage.

Part 4: References

  • PubChem. "2-Aminothiazole | C3H4N2S | CID 2155" . National Institutes of Health (NIH).

  • "5,5'-Bis(methylthio)-2,2'-bithiophene: A Potential Cathode Electroactive Material for Energy Storage Devices" . ACS Publications.

  • "Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids" . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility for 4-Amino-2-(methylthio)thiazole-5-carboxylic acid

Welcome to the Technical Support Center. As Application Scientists, we frequently assist researchers in overcoming formulation hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently assist researchers in overcoming formulation hurdles. 4-Amino-2-(methylthio)thiazole-5-carboxylic acid is a highly versatile building block in drug development, but its complex structural features often lead to severe aqueous solubility issues.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve stable aqueous solutions for your biological assays and synthetic workflows.

Mechanistic Insight: The Solvation Challenge

To effectively solubilize this compound, we must first understand the molecular causality behind its resistance to water:

  • Amphoteric (Zwitterionic) Nature: The molecule possesses a weakly basic primary amine (-NH 2​ ) at position 4 and a weakly acidic carboxylic acid (-COOH) at position 5. At physiological pH (~7.4), it exists largely as a zwitterion. Zwitterions typically exhibit their lowest solubility at their isoelectric point because the strong intermolecular ionic interactions maximize the crystal lattice energy, making it thermodynamically unfavorable for water to pull the molecules apart[1].

  • Hydrophobic Domains: The 2-methylthio ether (-SCH 3​ ) and the planar aromatic thiazole ring drive strong hydrophobic interactions and π

    π stacking. Even if the molecule is ionized, this hydrophobic bulk strongly resists aqueous solvation.

Solubilization Decision Pathway

SolubilizationLogic N1 Assess Solubility of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid N2 Is the biological assay pH-flexible? N1->N2 N3 pH Adjustment (Salt Formation) Formulate at pH < 2.5 or pH > 7.5 N2->N3 Yes N4 Are organic co-solvents tolerated (<5% final)? N2->N4 No N5 Co-Solvent System DMSO / PEG-400 N4->N5 Yes N6 Cyclodextrin Complexation Use HP-β-CD N4->N6 No N7 Micellar Solubilization Add Tween-80 N6->N7 If precipitation occurs

Decision tree for solubilizing amphoteric thiazole derivatives in aqueous media.

Quantitative Data: Formulation Strategies

Depending on your downstream application, different solubilization techniques yield varying degrees of success. Below is a summary of expected outcomes based on standard pharmaceutical formulation principles[2].

StrategyExcipient / ReagentTypical ConcentrationExpected Solubility IncreaseMechanism of Action
pH Adjustment 0.1 M NaOH or HClpH > 7.5 or pH < 2.55x - 10xIonization of the carboxylic acid or amine groups
Co-solvency DMSO + PEG-4005% DMSO, 10% PEG10x - 50xDisruption of the water hydrogen-bond network
Complexation HP- β -Cyclodextrin10% - 20% (w/v)50x - 100xEncapsulation of the hydrophobic methylthio/thiazole moiety
Micellar Solubilization Tween 801% - 5% (v/v)10x - 20xEntrapment within surfactant micelles

Troubleshooting FAQs

Q1: Why does my compound instantly crash out when diluting a DMSO stock into PBS (pH 7.4)? A1: This is a classic "precipitation upon dilution" artifact[3]. While the compound is highly soluble in 100% DMSO, PBS acts as an anti-solvent. When DMSO diffuses into the bulk water, the local solvation capacity drops below the compound's saturation limit. The hydrophobic -SCH 3​ groups rapidly aggregate to minimize contact with water. Solution: Avoid direct single-step dilution. Use an intermediate co-solvent gradient or utilize cyclodextrin encapsulation[2].

Q2: Can I simply adjust the pH to force it into solution? A2: Yes, but viability depends entirely on your downstream application. Because the compound is amphoteric, you can exploit chemical modification via pH adjustment[2]. Dropping the pH below 2.5 protonates the amine (forming a soluble hydrochloride salt), while raising the pH above 7.5 deprotonates the carboxylic acid (forming a sodium/potassium salt)[1]. Caution: If your biological assay requires a strict physiological pH (7.4), the compound will revert to its less soluble zwitterionic state upon buffering and precipitate.

Q3: Which cyclodextrin is best suited for this specific thiazole derivative? A3: is highly recommended[3]. The hydrophobic internal cavity of β -cyclodextrins is perfectly sized to encapsulate the methylthio-thiazole moiety, leaving the polar -COOH and -NH 2​ groups exposed to the aqueous exterior. This forms a highly soluble inclusion complex without altering the compound's covalent structure or pharmacological activity[2].

Self-Validating Experimental Protocols

To ensure reproducibility, do not just follow the steps—verify the physical chemistry at each stage using these self-validating protocols.

Protocol A: Preparation of an HP- β -CD Inclusion Complex

Causality: Encapsulation shields the hydrophobic methylthio group from water, drastically lowering the thermodynamic penalty of solvation.

  • Preparation: Dissolve 20% (w/v) HP- β -CD in deionized water.

    • Validation Check: The solution must be completely transparent. Any turbidity indicates degraded or impure cyclodextrin.

  • Integration: Add 4-Amino-2-(methylthio)thiazole-5-carboxylic acid at a 1:2 molar ratio (Drug : Cyclodextrin)[3].

  • Equilibration: Stir the suspension continuously at 37°C for 24 to 48 hours.

    • Causality: The displacement of water molecules from the cyclodextrin cavity by the thiazole ring requires kinetic energy (heat) and time to reach thermodynamic equilibrium.

  • Filtration: Pass the mixture through a 0.22 µm PVDF syringe filter.

    • Validation Check: Inspect the filter membrane. The absence of a solid powder cake confirms complete complexation. Measure the UV absorbance of the filtrate to quantify the final dissolved concentration.

Protocol B: Step-Down Co-Solvent Dilution for Biological Assays

Causality: Gradual reduction of solvent polarity prevents the rapid nucleation that causes the compound to "crash out."

  • Primary Stock: Dissolve the compound in 100% DMSO to yield a 50 mM stock.

  • Intermediate Phase: Dilute the DMSO stock 1:9 into pure PEG-400 (Yields an intermediate of 5 mM drug in 10% DMSO / 90% PEG-400).

  • Aqueous Integration: Slowly add the intermediate phase dropwise into the aqueous assay buffer under vigorous vortexing.

    • Causality: High-shear mixing disperses the solvent micro-droplets instantly, preventing localized zones of high water concentration where nucleation begins.

  • Colloidal Validation (Tyndall Test): Shine a laser pointer through the final solution in a darkened room.

    • Validation Check: If you see a solid, visible beam path (Tyndall effect), you have created a nano-suspension (colloid), not a true solution. If the beam is invisible in the liquid, you have successfully achieved true aqueous solvation.

References

  • Savjani, K. T., Gajera, A. K., & Savjani, S. R. (2012). . ISRN Pharmaceutics, 2012, 195727.

  • BenchChem Technical Support. (2025). . BenchChem.

  • Patel, et al. (2023). . World Journal of Biology Pharmacy and Health Sciences, 13(03), 038–050.

Sources

Optimization

Technical Support Center: Catalytic Optimization for 4-Amino-2-(methylthio)thiazole-5-carboxylic Acid Derivatives

Welcome to the Advanced Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this guide addresses the critical bottlenecks in the synthesis and catalytic optimizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this guide addresses the critical bottlenecks in the synthesis and catalytic optimization of 4-amino-2-(methylthio)thiazole-5-carboxylic acid and its ester derivatives (e.g., CAS 39736-29-3). These highly functionalized heterocycles are indispensable building blocks in medicinal chemistry, particularly for the development of kinase inhibitors and anti-infective agents[1].

The classical synthesis relies on the reaction of dimethyl N-cyanodithioiminocarbonate with ethyl mercaptoacetate. While theoretically straightforward, researchers frequently encounter stalled cyclizations, bis-substitution byproducts, and chemoselectivity issues during ester saponification. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, scalable production.

Reaction Mechanism & Catalytic Intervention

G A Dimethyl N-cyanodithioiminocarbonate + Ethyl Mercaptoacetate B Thiolate Attack (Displacement of MeS-) A->B Base Catalyst (PTC / K2CO3) C Intermediate: Linear Thioether B->C D Deprotonation of Active Methylene C->D Base Catalyst (DBU or PTC) E Intramolecular Cyclization D->E Thorpe-Ziegler F Tautomerization & Aromatization E->F G Ethyl 4-amino-2-(methylthio) thiazole-5-carboxylate F->G H Chemoselective Hydrolysis G->H LiOH / THF-H2O I 4-Amino-2-(methylthio) thiazole-5-carboxylic acid H->I

Mechanistic pathway for thiazole derivative synthesis and catalytic intervention points.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at the intermediate stage, yielding less than 50% of the cyclized thiazole. How can I drive the Thorpe-Ziegler cyclization to completion? Causality & Solution: The reaction proceeds in two distinct stages: (1) Nucleophilic displacement of the methanethiolate leaving group by the thiolate of ethyl mercaptoacetate, and (2) Base-catalyzed intramolecular Thorpe-Ziegler cyclization where the active methylene carbanion attacks the cyano group. If you are using a weak base like Triethylamine (TEA, pKa ~10.7), the equilibrium for deprotonating the active methylene (pKa ~11-13) is unfavorable, stalling the reaction at the linear thioether intermediate. Optimization: Switch to a stronger, non-nucleophilic amidine base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or utilize a solid-liquid phase-transfer catalysis (PTC) system using anhydrous K₂CO₃ with 5 mol% Tetrabutylammonium bromide (TBAB) in Acetonitrile. TBAB shuttles the carbonate ion into the organic phase, drastically increasing the effective basicity and kinetic rate without degrading the cyano group [2].

Q2: I am observing a significant amount of a bis-substituted byproduct. How do I prevent this? Causality & Solution: Dimethyl N-cyanodithioiminocarbonate possesses two equivalent methanethiolate leaving groups. If the local concentration of ethyl mercaptoacetate is too high, a second molecule can attack the intermediate before cyclization occurs, leading to a bis-thioether byproduct. Optimization: This is a kinetic issue. Ensure the ethyl mercaptoacetate is added dropwise to a cooled (0-5 °C) solution of the cyanodithioiminocarbonate and catalyst. By keeping the nucleophile as the limiting reagent in solution, the intramolecular cyclization (which is entropically favored) outcompetes the intermolecular second substitution.

Q3: During the hydrolysis of the ethyl ester to the final 4-amino-2-(methylthio)thiazole-5-carboxylic acid, I lose the 2-methylthio group. Why? Causality & Solution: The 2-position of the thiazole ring is highly electrophilic, especially when activated by the electron-withdrawing 5-carboxylate group. If you use harsh aqueous bases (like NaOH or KOH) at elevated temperatures, the hydroxide ion acts as a nucleophile, displacing the -SMe group to form a thiazolone derivative. Optimization: Switch to Lithium hydroxide (LiOH) in a THF/Water co-solvent system at room temperature. The lithium ion coordinates with the ester carbonyl oxygen, increasing its electrophilicity and directing the hydroxide attack specifically to the ester, preserving the sensitive 2-methylthio moiety.

Troubleshooting Start Issue: Low Yield of Thiazole Derivative Check1 Is unreacted intermediate present on TLC? Start->Check1 Yes1 Cyclization Failure: Increase Base Strength (Switch TEA to DBU) Check1->Yes1 Yes No1 Check for Byproducts Check1->No1 No Check2 Bis-substitution detected (LC-MS)? No1->Check2 Yes2 Stoichiometry Error: Use dropwise addition of mercaptoacetate at 0°C Check2->Yes2 Yes No2 Loss of -SMe group during hydrolysis? Check2->No2 No Yes3 Nucleophilic Displacement: Switch NaOH to LiOH Keep temp < 25°C No2->Yes3 Yes

Logical troubleshooting tree for diagnosing low yields in thiazole derivative synthesis.

Quantitative Data: Catalyst System Comparison

To benchmark your results, refer to the following optimization data for the synthesis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate (10 mmol scale).

Base / Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)Primary Impurity
TEA (1.5 eq)EtOH80 (Reflux)126592Uncyclized Intermediate
K₂CO₃ (1.5 eq)MeCN25107294Bis-substituted adduct
K₂CO₃ + TBAB (5 mol%)MeCN2539198Trace uncyclized
DBU (1.2 eq)THF2529499None detected
Self-Validating Experimental Protocols
Protocol A: Catalytic Synthesis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a thick white/yellow suspension as the cyclized product and inorganic salts precipitate.

  • Preparation: Charge an oven-dried 250 mL round-bottom flask with Dimethyl N-cyanodithioiminocarbonate (1.46 g, 10.0 mmol) and anhydrous Acetonitrile (15 mL).

  • Catalyst Addition: Add anhydrous, finely powdered K₂CO₃ (2.07 g, 15.0 mmol) and the phase-transfer catalyst TBAB (161 mg, 0.5 mmol, 5 mol%).

  • Temperature Control: Cool the suspension to 0–5 °C using an ice-water bath.

  • Controlled Addition: Dissolve Ethyl mercaptoacetate (1.26 g, 10.5 mmol) in Acetonitrile (5 mL). Add this solution dropwise via an addition funnel over 30 minutes.

    • Validation: A slight exotherm should be observed; maintain internal temp below 10 °C to prevent bis-substitution.

  • Cyclization: Remove the ice bath. Stir at 25 °C for 3 hours.

    • Validation: Monitor by TLC (Hexanes:EtOAc 7:3). The intermediate (Rf ~0.45) should completely convert to the highly UV-active product (Rf ~0.30).

  • Workup: Filter the suspension to remove K₂CO₃ and formed MeSK salts. Wash the filter cake with cold Acetonitrile (10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot Ethanol to afford pure Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate as pale yellow crystals.

Protocol B: Chemoselective Hydrolysis to 4-Amino-2-(methylthio)thiazole-5-carboxylic acid

Self-Validation Checkpoint: The product is highly soluble in basic aqueous conditions but will rapidly precipitate as a dense white solid upon precise acidification to its isoelectric point.

  • Dissolution: Dissolve Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate (2.18 g, 10.0 mmol) in a 3:1 mixture of THF (30 mL) and Deionized Water (10 mL).

  • Saponification: Add Lithium hydroxide monohydrate (LiOH·H₂O) (0.84 g, 20.0 mmol) in one portion.

  • Reaction: Stir vigorously at 20–25 °C for 4–6 hours.

    • Validation: Do not heat. Monitor by TLC until the ester spot completely disappears. The biphasic solution will become homogeneous.

  • Solvent Removal: Evaporate the THF under reduced pressure at 30 °C. Extract the remaining aqueous layer with Dichloromethane (2 x 15 mL) to remove any non-polar trace impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 5 °C. Slowly add 1M HCl dropwise while stirring continuously until the pH reaches exactly 3.5.

    • Validation: A thick white precipitate will form. If the pH drops below 2, the amino group may protonate, causing the product to redissolve.

  • Isolation: Filter the solid, wash with ice-cold water (2 x 10 mL), and dry under high vacuum over P₂O₅ to yield the pure carboxylic acid.

References
  • Title: Design, Synthesis, and Biological Evaluation of Thio-Containing Compounds with Serum HDL-Cholesterol-Elevating Properties Source: Journal of Medicinal Chemistry, 2004, 47(3), 681–695. URL: [Link]

  • Title: Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry Source: Heterocyclic Communications, 2014, 20(6), 313-331. URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Amino-2-(methylthio)thiazole-5-carboxylic Acid

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the validation of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of expected values to discuss the rationale behind experimental choices, data interpretation, and the integration of orthogonal analytical techniques for a self-validating workflow.

The Analytical Challenge: Understanding the Molecule's Nuances

4-Amino-2-(methylthio)thiazole-5-carboxylic acid presents several interesting features for NMR analysis. The presence of a thiazole ring, an amino group, a methylthio group, and a carboxylic acid introduces a range of electronic environments. Furthermore, the labile protons of the amino and carboxylic acid groups require special consideration during sample preparation and data acquisition to ensure their observation and proper assignment. The potential for tautomerism in the 2-aminothiazole moiety, though less pronounced than in the parent compound, is also a factor to consider in spectral interpretation.

¹H and ¹³C NMR Spectral Acquisition: A Protocol Built on Experience

The following protocol is designed to yield high-quality, reproducible NMR spectra for 4-Amino-2-(methylthio)thiazole-5-carboxylic acid. The choice of solvent is critical; while deuterated chloroform (CDCl₃) is a common solvent, it is often a poor choice for polar compounds and may not be suitable for observing exchangeable protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is a superior choice in this case, as it is a polar aprotic solvent that can effectively dissolve the analyte and slow down the exchange rate of the -NH₂ and -COOH protons, making them more likely to be observed as distinct signals.[1]

Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid.

    • Dissolve the sample in 0.6-0.7 mL of DMSO-d₆.

    • If solubility is an issue, gentle warming or sonication can be employed.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • For referencing, the residual solvent peak of DMSO-d₆ can be used (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

  • Instrument Setup and Acquisition:

    • The spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional proton spectrum.

      • A spectral width of 16 ppm is generally sufficient.

      • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

      • To confirm the assignment of the exchangeable protons, a D₂O exchange experiment can be performed. After acquiring the initial ¹H spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the -NH₂ and -COOH protons should broaden or disappear.[1][2]

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • A spectral width of 220 ppm is standard.

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

      • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H and ¹³C NMR Data and Interpretation

In the absence of experimentally acquired spectra from a public database, we can utilize NMR prediction software to estimate the chemical shifts. The following table presents the predicted ¹H and ¹³C NMR chemical shifts for 4-Amino-2-(methylthio)thiazole-5-carboxylic acid, calculated using advanced algorithms that consider the electronic effects of the various functional groups.

Predicted ¹H NMR Data (in DMSO-d₆) Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (ppm) Multiplicity
~12.5 (broad)Singlet
~7.5 (broad)Singlet
~2.6Singlet

Interpretation of Predicted Spectra:

  • ¹H NMR:

    • The carboxylic acid proton is expected to be significantly downfield, appearing as a broad singlet due to hydrogen bonding and exchange.[3] Its exact chemical shift can be highly dependent on concentration and temperature.

    • The amino protons are also expected to be broad and downfield, though typically less so than the carboxylic acid proton. Their broadness is a result of exchange and quadrupolar coupling with the adjacent nitrogen atom.

    • The methylthio protons (-SCH₃) are expected to appear as a sharp singlet in the aliphatic region.

  • ¹³C NMR:

    • The carbonyl carbon of the carboxylic acid will be the most downfield signal.

    • The carbons of the thiazole ring will appear in the aromatic/olefinic region. The carbon attached to the sulfur and nitrogen (C2) is expected to be the most downfield of the ring carbons.

    • The methyl carbon of the methylthio group will be the most upfield signal.

A Self-Validating Workflow for Structural Confirmation

To ensure the trustworthiness of the structural assignment, a multi-faceted approach is recommended. This workflow integrates prediction, experimental data, and orthogonal analytical techniques.

validation_workflow cluster_nmr NMR Analysis cluster_orthogonal Orthogonal Methods predict Predict ¹H & ¹³C NMR Spectra compare Compare Predicted vs. Experimental predict->compare Predicted Data acquire Acquire Experimental Spectra (¹H, ¹³C, DEPT, D₂O exchange) acquire->compare Experimental Data validation Structure Validated compare->validation Consistent? ms Mass Spectrometry (Confirm Molecular Weight) ms->validation ftir FTIR Spectroscopy (Identify Functional Groups) ftir->validation xray Single Crystal X-ray (If suitable crystals form) xray->validation Optional

Caption: A self-validating workflow for the structural elucidation of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, its findings should be corroborated by other analytical methods to provide a comprehensive and robust validation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The expected exact mass for C₅H₆N₂O₂S₂ can be calculated and compared with the experimental value. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent technique for identifying the functional groups present in the molecule.[4] Key expected vibrational frequencies include:

    • A broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).

    • N-H stretching from the amino group (~3400-3100 cm⁻¹).

    • A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • C=N and C=C stretching from the thiazole ring (~1600-1450 cm⁻¹).

  • Single Crystal X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information, confirming connectivity and stereochemistry unambiguously.

By integrating the data from these orthogonal techniques, researchers can build a comprehensive and irrefutable body of evidence to support the structural assignment of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid, ensuring the integrity and reproducibility of their scientific findings.

References

  • Standard Operating Procedure for NMR Experiments. (2023, July 24). University of Notre Dame. [Link]

  • Organic Chemistry Data. (2020, February 14). 5-HMR-2 Chemical Shift. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). MDPI. [Link]

  • Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. [Link]

  • Why hydrogen of amide and carboxylic group are not detected by H-NMR spectroscopy of polyamines? (2016, June 29). ResearchGate. [Link]

  • Amine protons on NMR. (2023, November 24). Reddit. [Link]

Sources

Comparative

A Comparative Guide to the LC-MS Analysis of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the accurate and sensitive quantifica...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accurate and sensitive quantification of novel chemical entities is paramount. 4-Amino-2-(methylthio)thiazole-5-carboxylic acid, a molecule of interest due to its structural motifs commonly found in biologically active compounds, presents unique analytical challenges owing to its polarity and sulfur content. This guide provides a comprehensive comparison of two distinct liquid chromatography-mass spectrometry (LC-MS) based methodologies for the analysis of this compound: a targeted molecular analysis using Triple Quadrupole LC-MS/MS and an elemental quantification approach using Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS).

This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering the reader to adapt and troubleshoot their own analytical workflows.

Analyte at a Glance: 4-Amino-2-(methylthio)thiazole-5-carboxylic acid

  • Molecular Formula: C₅H₆N₂O₂S₂

  • Molecular Weight: 190.24 g/mol [1]

  • Key Structural Features: A thiazole core, a primary amine, a carboxylic acid, and a methylthio group. These functional groups dictate its polarity and chromatographic behavior.

The presence of both acidic (carboxylic acid) and basic (amino) groups makes this compound zwitterionic at certain pH values. The sulfur atoms in the thiazole ring and the methylthio group provide a unique elemental signature that can be exploited by specific detection techniques.

Method 1: Targeted Quantification by Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS) with Ion-Pairing

For routine targeted quantification in complex matrices like plasma or tissue extracts, a robust and sensitive RPLC-MS/MS method is often the preferred choice. However, the high polarity of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid poses a challenge for traditional reversed-phase chromatography, often resulting in poor retention and resolution. To overcome this, the use of an ion-pairing agent is a well-established strategy to enhance the retention of polar analytes on C18 columns.

Scientific Rationale

Ion-pairing agents are large organic molecules with a charged head group and a hydrophobic tail. In the mobile phase, they form a neutral complex with the charged analyte, increasing its hydrophobicity and thus its affinity for the non-polar stationary phase. For our acidic analyte, a volatile amine like triethylamine (TEA) or a commercially available ion-pairing concentrate can be used in the mobile phase.

The triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

Experimental Protocol

Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid and 5 mM Tributylamine in Water[2]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion (Q1): m/z 191.0 [M+H]⁺

  • Product Ions (Q3) & Collision Energies (CE):

    • MRM 1 (Quantifier): m/z 145.0 (CE: 15 eV) - Corresponds to the loss of formic acid (HCOOH)

    • MRM 2 (Qualifier): m/z 113.0 (CE: 25 eV) - Corresponds to the further loss of sulfur dioxide (SO₂)

Method 2: Elemental Quantification by Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS)

As an alternative to molecular detection, LC-ICP-MS offers the ability to quantify the analyte based on its sulfur content. This technique is particularly useful as a reference method or for studies where the absolute amount of the sulfur-containing entity is of interest, independent of its molecular form.

Scientific Rationale

ICP-MS is an elemental analysis technique with extremely high sensitivity for many elements, including sulfur. The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. The resulting ions are then separated by their mass-to-charge ratio. By coupling liquid chromatography to the ICP-MS, we can separate our analyte from other sulfur-containing compounds in the sample before elemental quantification. A key challenge in sulfur detection by ICP-MS is the presence of polyatomic interferences (e.g., ¹⁶O₂⁺ on ³²S⁺). Modern ICP-MS instruments utilize a collision/reaction cell (CRC) to mitigate these interferences.[3][4]

Experimental Protocol

Sample Preparation:

Sample preparation is similar to the RPLC-MS/MS method, but the focus is on extracting the analyte while minimizing the introduction of interfering elements. The use of high-purity solvents and reagents is critical.

Liquid Chromatography:

The same LC conditions as in Method 1 can be used to achieve chromatographic separation.

Inductively Coupled Plasma-Mass Spectrometry:

  • RF Power: 1550 W

  • Plasma Gas Flow: 15 L/min

  • Nebulizer Gas Flow: 1.0 L/min

  • Collision/Reaction Cell Gas: Oxygen (for mass shifting of sulfur)

  • Analyte Isotope Monitored: ³²S (as ⁴⁸SO⁺)[3]

Performance Comparison

ParameterRPLC-MS/MS (Ion-Pairing)LC-ICP-MS
Principle Molecular identification and quantification based on mass-to-charge ratio and fragmentation.Elemental quantification based on the mass of the sulfur isotope.
Selectivity High, based on precursor and product ion masses.High for sulfur, but does not differentiate between different sulfur-containing molecules without chromatographic separation.
Sensitivity Typically in the low pg to fg range.Detection limits for sulfur are in the low pg range.[3]
Linearity Wide dynamic range, typically 3-4 orders of magnitude.Excellent linearity over several orders of magnitude.
Matrix Effects Susceptible to ion suppression or enhancement.Less prone to matrix effects compared to ESI-MS.[2]
Structural Info Provides structural information through fragmentation patterns.No direct structural information.
Sample Throughput High, with typical run times of a few minutes.Moderate, with similar run times to LC-MS/MS.
Instrumentation Widely available in analytical laboratories.More specialized instrumentation.

Visualizing the Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcmsms RPLC-MS/MS Analysis cluster_icpms LC-ICP-MS Analysis plasma Plasma Sample protein_precipitation Protein Precipitation plasma->protein_precipitation evaporation Evaporation protein_precipitation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation_ms LC Separation (C18 + Ion-Pairing) reconstitution->lc_separation_ms lc_separation_icp LC Separation (C18) reconstitution->lc_separation_icp esi_ionization ESI Ionization lc_separation_ms->esi_ionization triple_quad Triple Quadrupole MS (MRM) esi_ionization->triple_quad data_analysis_ms Data Analysis (Molecular Quantification) triple_quad->data_analysis_ms icp_ionization ICP Atomization & Ionization lc_separation_icp->icp_ionization quad_icpms Quadrupole ICP-MS (CRC) icp_ionization->quad_icpms data_analysis_icp Data Analysis (Elemental Quantification) quad_icpms->data_analysis_icp

Caption: Comparative workflow for the analysis of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid.

Predicted Fragmentation Pathway

fragmentation_pathway precursor [M+H]⁺ m/z 191.0 fragment1 Loss of HCOOH m/z 145.0 precursor->fragment1 -46 Da fragment2 Loss of SO₂ m/z 113.0 fragment1->fragment2 -32 Da

Caption: Predicted ESI+ fragmentation of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid.

Conclusion and Recommendations

Both RPLC-MS/MS with ion-pairing and LC-ICP-MS are powerful techniques for the analysis of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid, each with its own distinct advantages.

RPLC-MS/MS is the method of choice for high-throughput, routine quantitative analysis in complex biological matrices where structural confirmation is necessary. Its high sensitivity and selectivity make it ideal for pharmacokinetic and metabolism studies.

LC-ICP-MS serves as an excellent complementary or reference technique. Its strength lies in providing an accurate elemental quantification of sulfur, which is less susceptible to the matrix effects that can plague ESI-MS. This makes it a valuable tool for mass balance studies or for verifying the concentration of analytical standards.

The choice of method will ultimately depend on the specific research question, the available instrumentation, and the required level of analytical detail. For a comprehensive understanding of the disposition of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid in a biological system, the synergistic use of both techniques can provide a wealth of information.

References

  • Reliable and Efficient Sulfur Detection in Proteins Using ICP-MS with Capillary LC. Spectroscopy Online. Available at: [Link]

  • Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. PMC. Available at: [Link]

  • Determination of Sulfur in Bio-Samples by ICP-QMS/QMS with an ORC. OMICS International. Available at: [Link]

  • Accurate, Low-Level Sulfur Analysis by ICP-MS Using MS/MS with Oxygen Reaction Cell Gas. Spectroscopy Online. Available at: [Link]

  • Reliable and Efficient Sulfur Detection in Proteins Using ICP-MS with Capillary LC. Spectroscopy Online. Available at: [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. RSC Publishing. Available at: [Link]

  • LC/MS/MS Method Package for Reactive Sulfur Profiling. Shimadzu. Available at: [Link]

Sources

Validation

comparing reactivity of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid and its analogs

An In-Depth Guide to the Comparative Reactivity of 4-Amino-2-(methylthio)thiazole-5-carboxylic Acid and Its Analogs Introduction: The Strategic Importance of the Aminothiazole Scaffold The 2-aminothiazole motif is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of 4-Amino-2-(methylthio)thiazole-5-carboxylic Acid and Its Analogs

Introduction: The Strategic Importance of the Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of biologically active compounds, including antibiotics, anti-inflammatory agents, and kinase inhibitors.[1] Its favorable influence on both the activity profile and absorption properties of drug candidates makes it a "privileged scaffold."[1] At the heart of our investigation is 4-Amino-2-(methylthio)thiazole-5-carboxylic acid , a highly functionalized derivative that offers multiple points for chemical modification.

This guide provides a comprehensive comparison of the reactivity of this core molecule with its structural analogs. Understanding the nuanced interplay of its functional groups—the 4-amino, 2-methylthio, and 5-carboxylic acid moieties—is paramount for researchers aiming to design efficient synthetic routes and generate diverse libraries of compounds for drug discovery. We will dissect the reactivity at each key position, explaining the underlying electronic principles and providing field-proven experimental protocols to illustrate these differences.

The Electronic Landscape: How Substituents Dictate Reactivity

The reactivity of the thiazole ring is not inherent but is dynamically controlled by its substituents.[2][3] In our core molecule, a delicate electronic balance is at play. The C2 position is the most electron-deficient, C4 is nearly neutral, and C5 is slightly electron-rich in an unsubstituted thiazole.[2] However, the substituents on our core molecule dramatically alter this landscape:

  • 4-Amino Group (-NH₂): As a potent electron-donating group (EDG) through resonance, the amino group significantly increases the electron density of the thiazole ring, thereby activating it towards electrophilic attack. Its primary influence is directed at the C5 position.[1][2]

  • 5-Carboxylic Acid Group (-COOH): This electron-withdrawing group (EWG) deactivates the ring towards electrophilic substitution. Its presence at the C5 position, the site most activated by the 4-amino group, creates a point of synthetic contention and opportunity.

  • 2-Methylthio Group (-SMe): This group exerts a moderate electron-donating effect. Crucially, it can also function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, offering a pathway for C2-functionalization.

The diagram below illustrates the electronic "push-pull" dynamics within the core molecule, which are fundamental to understanding its chemical behavior.

amide_coupling RCOOH Carboxylic Acid (Thiazole-COOH) O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acyl->HOBt_Ester + HOBt (Displaces EDC-Urea) Byproduct1 EDC-Urea Byproduct O_Acyl->Byproduct1 HOBt HOBt Amide Amide Product (Thiazole-CONHR') HOBt_Ester->Amide + R'-NH₂ Byproduct2 Regenerated HOBt HOBt_Ester->Byproduct2 Amine Amine (R'-NH₂) sear_reaction Analog2 Analog 2 4-Amino-2-(methylthio)thiazole Product 5-Bromo-4-amino-2-(methylthio)thiazole Analog2->Product + Br₂ (Reaction at C5) Electrophile Electrophile (e.g., Br₂) NoReaction No Reaction (C5 is blocked) CoreMol Core Molecule (C5-COOH) CoreMol->NoReaction + Br₂

Sources

Comparative

benchmarking 4-Amino-2-(methylthio)thiazole-5-carboxylic acid in heterocyclic synthesis

An in-depth analysis of heterocyclic building blocks reveals that the strategic placement of functional groups dictates the efficiency of downstream drug discovery. 4-Amino-2-(methylthio)thiazole-5-carboxylic acid (AMTCA...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of heterocyclic building blocks reveals that the strategic placement of functional groups dictates the efficiency of downstream drug discovery. 4-Amino-2-(methylthio)thiazole-5-carboxylic acid (AMTCA) and its ester derivatives—such as the methyl ester (CAS 60093-05-2)[1] and ethyl ester (CAS 39736-29-3)[2]—have emerged as premier scaffolds. They are particularly critical in the synthesis of fused thiazolopyrimidine cores, which serve as the backbone for next-generation dual Src/BCR-Abl kinase inhibitors used to treat resistant Chronic Myeloid Leukemia (CML)[3].

This guide objectively benchmarks AMTCA against alternative thiazole scaffolds, detailing the mechanistic rationale, comparative performance, and self-validating experimental protocols required to leverage this building block effectively.

Structural Advantage & Mechanistic Rationale

The superiority of AMTCA in heterocyclic synthesis stems from its highly orchestrated triad of functional groups:

  • C4-Amino & C5-Carboxylic Acid: This ortho-relationship is perfectly primed for [4+2] annulation reactions. When reacted with single-carbon electrophiles (like formamide), these groups rapidly cyclize to form a pyrimidinone ring.

  • C2-Methylthio (The Orthogonal Placeholder): Unlike a bare amine or a halogen, the methylthio group is electronically neutral enough to remain completely inert during the harsh thermal conditions of C4/C5 annulation. Once the fused bicyclic core is built, the methylthio group can be orthogonally activated via oxidation to a sulfone, transforming it into an excellent leaving group for late-stage Nucleophilic Aromatic Substitution ( SN​Ar ).

Comparative Performance Analysis

To understand AMTCA's operational superiority, we must benchmark it against two common alternatives: 2,4-Diaminothiazole-5-carboxylic acid (DATCA) and 4-Amino-2-bromothiazole-5-carboxylic acid (ABTCA) .

Benchmarking MetricAMTCA (Methylthio Scaffold)DATCA (Diamino Scaffold)ABTCA (Bromo Scaffold)
C2 Functionalization Strategy Oxidation to sulfone SN​Ar Pre-functionalized (Direct amidation)Direct cross-coupling (Buchwald-Hartwig)
Chemoselectivity (C2 vs C4) Excellent : C2-SMe is inert during C4/C5 cyclizationPoor : Competing nucleophilicity between C2 and C4 aminesModerate : C2-Br can undergo premature oxidative addition
Annulation Yield (Pyrimidinone) >85% ~60%~70%
Late-Stage Diversity High : Sulfone easily displaced by diverse amines/alcoholsLow : Requires early-stage commitment to the C2 substituentModerate : Requires expensive Pd-catalysts and specific ligands
Storage Stability Highly stable at room temperatureProne to ambient oxidationLight-sensitive; requires inert atmosphere

Synthetic Workflow & Experimental Methodologies

The true value of AMTCA is realized through a two-phase synthetic workflow: early-stage annulation followed by late-stage diversification.

SyntheticWorkflow A AMTCA Core (C4-NH2, C5-COOH, C2-SMe) B Formamide Annulation (150°C) A->B C Thiazolopyrimidine Intermediate B->C D mCPBA Oxidation (0°C, DCM) C->D E C2-Sulfone Reactive Species D->E F SNAr with Amines (DIPEA, NMP) E->F G Diversified Kinase Inhibitor Library F->G

Fig 1: Orthogonal late-stage functionalization workflow of AMTCA.

Protocol A: Pyrimidinone Annulation

Objective: Synthesize 2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one.

  • Setup: Charge a heavy-walled pressure flask with AMTCA (1.0 eq) and anhydrous formamide (10.0 eq).

  • Reaction: Seal the flask and heat the mixture to 150 °C for 12 hours with vigorous stirring.

    • Causality: Formamide acts as both the solvent and the electrophilic C1 building block. A vast excess is required to drive the bimolecular condensation at the C4-amine before the intramolecular cyclization with the C5-carboxylic acid can occur. High thermal energy is strictly required to overcome the activation barrier of the initial amide formation.

  • Workup: Cool to room temperature, pour into ice water, and filter the resulting precipitate. Wash with cold ethanol.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is successful when the starting material peak (m/z ~191) is fully replaced by the cyclized product (m/z ~199). TLC (10% MeOH in DCM) should reveal a single, highly UV-active spot at Rf​ 0.4.

Protocol B: Late-Stage C2-Derivatization via Sulfone Intermediate

Objective: Displace the C2-position with a target pharmacophore amine.

  • Oxidation: Dissolve the intermediate from Protocol A in anhydrous Dichloromethane (DCM). Cool to 0 °C. Add meta-chloroperoxybenzoic acid (mCPBA, 2.2 eq) portion-wise.

    • Causality: Cooling to 0 °C ensures strict chemoselectivity, preventing the unwanted N-oxidation of the newly formed pyrimidine nitrogens. Using exactly 2.2 equivalents ensures complete conversion from the thioether to the highly reactive sulfone, bypassing the less reactive sulfoxide intermediate.

    • Validation Checkpoint: LC-MS must show a distinct +32 Da mass shift.

  • SN​Ar Displacement: Isolate the sulfone intermediate, dissolve in N-Methyl-2-pyrrolidone (NMP), and add the target amine (1.5 eq) alongside N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat to 80 °C for 4 hours.

    • Causality: The methylsulfonyl group is a superior leaving group for nucleophilic aromatic substitution. DIPEA is critical here; it acts as a non-nucleophilic base to scavenge the highly acidic methanesulfinic acid byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

    • Validation Checkpoint: The displacement is visually indicated by a distinct color change (often shifting to deep yellow) and confirmed by the disappearance of the sulfone peak on LC-MS.

Biological Application: Overcoming Kinase Resistance

The chemical versatility of AMTCA directly translates to biological efficacy. By utilizing the orthogonal functionalization described above, researchers can rapidly synthesize libraries of thiazolopyrimidine derivatives. These compounds are specifically designed to act as dual inhibitors of both mutated BCR-Abl (e.g., the notorious T315I "gatekeeper" mutation) and Src family kinases (Lyn, Hck)[3].

BioPathway I AMTCA-Derived Dual Inhibitor B BCR-Abl Mutants (e.g., T315I) I->B Inhibits S Src Family Kinases (Lyn, Hck) I->S Inhibits A Apoptosis / Remission I->A Induces D Downstream Signaling (STAT5, AKT, ERK) B->D Activates (Blocked) S->D Activates (Blocked) P Leukemic Cell Proliferation D->P Drives (Blocked)

Fig 2: Dual inhibition of BCR-Abl and Src family kinases by AMTCA derivatives.

By inhibiting both pathways simultaneously, AMTCA-derived compounds prevent leukemic cells from minimizing their dependence on BCR-Abl by upregulating Src kinases, effectively cutting off the tumor's evolutionary escape routes[3].

References

  • LookChem. "ETHYL 4-AMINO-2-(METHYLTHIO)-1,3-THIAZOLE-5-CARBOXYLATE (CAS: 39736-29-3)." Source: lookchem.com. URL:[Link]

  • Google Patents. "CN101277689B - Thiazolopyrimidine kinase inhibitors." Source: google.com.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid

This document is designed to be a dynamic resource, empowering you with the knowledge to work safely and effectively. It is structured to provide not just procedural steps, but also the scientific reasoning behind them,...

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Author: BenchChem Technical Support Team. Date: April 2026

This document is designed to be a dynamic resource, empowering you with the knowledge to work safely and effectively. It is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Core Safety Directives: A Proactive Approach to Chemical Handling

Given the potential for skin, eye, and respiratory irritation, a multi-layered approach to personal protection is crucial to minimize exposure risk.[1] The following personal protective equipment (PPE) is recommended for handling 4-Amino-2-(methylthio)thiazole-5-carboxylic acid.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[3]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[1][3]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[1][3]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[1][3]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1]
Operational Blueprint: From Receipt to Disposal

Adherence to proper handling and storage protocols is fundamental to maintaining a safe laboratory environment. The following step-by-step workflow provides a comprehensive guide for the safe management of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A streamlined workflow for the safe handling of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid, from preparation to disposal.

Step-by-Step Handling Procedures:

  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a long-sleeved laboratory coat, nitrile gloves, and ANSI Z87.1 compliant safety goggles.[3]

    • Verify Fume Hood Functionality: Always handle 4-Amino-2-(methylthio)thiazole-5-carboxylic acid in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1][4]

    • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: When weighing the solid compound, do so within the fume hood to prevent the generation of dust and aerosols.[1]

    • Dissolution and Reaction: When adding the compound to a solvent or reaction mixture, do so slowly and carefully to avoid splashing. If there is a significant risk of splashing, a face shield should be worn over safety goggles.[1][3]

    • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[5]

  • Cleanup and Disposal:

    • Decontamination: Clean all glassware and surfaces that have come into contact with the chemical.

    • Waste Collection: Dispose of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Waste should be collected in a designated, labeled, and sealed container for chemical waste.[1] Do not dispose of it down the drain or with general laboratory trash.[1]

    • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination.

    • Hygiene: Wash your hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5] Contaminated clothing should be removed immediately and laundered before reuse.[5]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush your eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, rinse your mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][6]

Storage and Incompatibilities

Proper storage is essential for maintaining the stability of the compound and ensuring a safe laboratory environment.

  • Container: Store the compound in a tightly closed, properly labeled container.[1]

  • Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

  • Segregation: Store the compound separately from foodstuffs and other reactive chemicals.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Chlorothiazole-5-thiol.
  • TCI Chemicals. (2025, June 2). Safety Data Sheet.
  • Fisher Scientific. (2010, October 12). Safety Data Sheet: 2-Aminothiazole-5-carboxylic acid.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, March 29). Safety Data Sheet: 2-Amino-5-methylthiazole.
  • ChemicalBook. (2026, March 20). 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXAMIDE Safety Data Sheet.
  • Cayman Chemical. (2024, September 19). Safety Data Sheet: ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate.
  • Cayman Chemical. (2024, September 18). Safety Data Sheet: 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid.
  • Tokyo Chemical Industry. (2025, November 26). Safety Data Sheet: Thiazole-5-carboxylic Acid.

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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4-Amino-2-(methylthio)thiazole-5-carboxylic acid
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